molecular formula C25H23NO4 B557666 Fmoc-D-HoPhe-OH CAS No. 135944-09-1

Fmoc-D-HoPhe-OH

Katalognummer: B557666
CAS-Nummer: 135944-09-1
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: CIHPCIUGLIZADU-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-D-HoPhe-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427842
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-09-1
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-homophenylalanine, a crucial amino acid derivative in the field of peptide chemistry and drug discovery. This document details its chemical properties, CAS number, and applications, with a focus on its role in solid-phase peptide synthesis.

Introduction to Fmoc-D-homophenylalanine

Fmoc-D-homophenylalanine is a non-natural amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-homophenylalanine.[2][3] This Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature that makes it central to Fmoc-based solid-phase peptide synthesis (SPPS).[3] The incorporation of D-homophenylalanine, an unnatural amino acid, into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties, making it a valuable tool in the design of peptide-based therapeutics.[2][3][4]

The CAS number for Fmoc-D-homophenylalanine is 135944-09-1 .[2][5]

Chemical and Physical Properties

The properties of Fmoc-D-homophenylalanine and its related isomers and derivatives are summarized in the table below. The data highlights the key identifiers and physical characteristics of these compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)Appearance
Fmoc-D-homophenylalanine 135944-09-1 [2][5]C₂₅H₂₃NO₄[2]401.45[2]≥98.0% (HPLC)139 - 146[2]White powder[2]
Fmoc-L-homophenylalanine132684-59-4[3]C₂₅H₂₃NO₄401.45---
Fmoc-D-β-homophenylalanine209252-16-4[6]C₂₅H₂₃NO₄[6]401.46[6]≥98% (HPLC)[6]-White powder[6]
Fmoc-3-cyano-D-β-homophenylalanine269726-84-3[7]--≥98% (HPLC)[7]162 - 168[7]-
Fmoc-2-chloro-D-β-homophenylalanine268734-29-8[8]C₂₅H₂₂ClNO₄[8]435.90[8]---

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-homophenylalanine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2][9] The Fmoc-SPPS methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][10]

The following is a generalized protocol for the incorporation of Fmoc-D-homophenylalanine into a peptide sequence using manual or automated SPPS.

Step 1: Resin Preparation

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide).[10]

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to allow for increased exposure of the reactive sites.[10][11]

Step 2: First Amino Acid Coupling (if applicable)

  • If starting a new synthesis, couple the first Fmoc-protected amino acid to the swelled resin. This typically involves activating the carboxyl group of the amino acid.

Step 3: Fmoc Deprotection

  • To deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide, treat the resin with a 20% solution of piperidine in DMF.[3][10]

  • Allow the reaction to proceed for approximately 7-30 minutes to ensure complete removal of the Fmoc group, which exposes a free amine for the next coupling step.[10][11]

  • Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][11]

Step 4: Amino Acid Coupling (Incorporation of Fmoc-D-homophenylalanine)

  • Activate the carboxyl group of Fmoc-D-homophenylalanine. This is typically done by dissolving the amino acid in DMF with a coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[11][12]

  • Add the activated Fmoc-D-homophenylalanine solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for at least 4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[11]

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11][12]

Step 5: Repetition for Peptide Elongation

  • Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.

Step 6: Final Cleavage and Deprotection

  • Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[10] The typical ratio is 95:2.5:2.5 (TFA:water:TIS).[10]

  • The reaction is usually carried out for 2-3 hours at room temperature.[10]

  • Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

ReagentFunction
Resin (e.g., Wang, Rink Amide) Insoluble support for peptide chain elongation.[10]
Fmoc-D-homophenylalanine The amino acid building block to be incorporated.
Piperidine (20% in DMF) Base used for the removal of the Fmoc protecting group.[3][10]
Coupling Agents (e.g., HCTU, HATU) Promote the formation of the peptide bond between amino acids.[11]
Base (e.g., DIEA, Collidine) Used during the amino acid activation and coupling steps.[11][12]
Solvents (e.g., DMF, DCM) Used for swelling the resin, dissolving reagents, and washing.[10][11]
Cleavage Cocktail (e.g., TFA/TIS/H₂O) Strong acid solution to cleave the peptide from the resin and remove side-chain protecting groups.[10]
Cold Diethyl Ether Used to precipitate the cleaved peptide.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin with Exposed Amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Add Activated Fmoc-D-homophenylalanine Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Elongate Cleavage Final Cleavage from Resin (TFA) Wash2->Cleavage Final Cycle Repeat->Deprotection End Purified Peptide Cleavage->End

Fmoc Solid-Phase Peptide Synthesis Cycle

Other Key Applications

Beyond its central role in peptide synthesis, Fmoc-D-homophenylalanine is instrumental in several areas of research and development:

  • Drug Development : The incorporation of this non-natural amino acid can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.[2][6] This is crucial for developing novel therapeutics for a range of diseases.[6]

  • Bioconjugation : It can be used in processes to attach biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems and diagnostics.[2][6][7]

  • Neuroscience Research : This compound is valuable in the study of neuropeptides and their functions, contributing to a better understanding of neurological disorders.[2][6]

Conclusion

Fmoc-D-homophenylalanine is a versatile and indispensable tool in modern peptide chemistry. Its unique properties, facilitated by the Fmoc protecting group and the non-natural homophenylalanine side chain, enable the synthesis of complex and novel peptides. For researchers and professionals in drug development, a thorough understanding of its characteristics and applications is key to advancing the frontiers of therapeutic innovation.

References

Fmoc-D-HoPhe-OH: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Nα-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-HoPhe-OH). Due to the limited availability of precise quantitative data for this specific compound, this document presents a combination of qualitative and extrapolated information to guide researchers in its handling and application, particularly in the context of peptide synthesis and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₅H₂₃NO₄Chem-Impex[1]
Molecular Weight 401.45 g/mol Chem-Impex[1]
Appearance White to off-white powderGuidechem[2]
Melting Point 139 - 146 °CChem-Impex[1]

Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The following table summarizes the available qualitative and quantitative information. It is important to note that the quantitative data for Dimethyl Sulfoxide (DMSO) was reported for the L-isomer, Fmoc-L-HoPhe-OH, and should be considered as an estimate for the D-isomer, as enantiomers typically exhibit very similar solubility profiles.

SolventChemical FormulaSolubility (g/L)Molar Solubility (mol/L)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS~200~0.498Not SpecifiedData for L-isomer; sonication may be required.
WaterH₂OSparingly SolubleNot QuantifiedNot Specified[2]
Dimethylformamide (DMF)C₃H₇NOSolubleNot QuantifiedNot SpecifiedGenerally good solubility is expected for Fmoc-amino acids.[3]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOSolubleNot QuantifiedNot SpecifiedA common solvent for peptide synthesis, good solubility is expected.
Dichloromethane (DCM)CH₂Cl₂SolubleNot QuantifiedNot SpecifiedGood solubility is expected.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent using the static gravimetric method followed by HPLC analysis. This method is robust and widely applicable for crystalline solids.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance (4-decimal place)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

  • Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in g/L or mol/L.

Diagrams

experimental_workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22µm syringe filter D->E H Dilute filtered sample E->H F Prepare standard solutions G Generate HPLC calibration curve F->G J Determine concentration from calibration curve G->J I Analyze sample by HPLC H->I I->J K Calculate original solubility J->K

Caption: A generalized experimental workflow for determining the equilibrium solubility of a compound.

This guide provides the currently available information on the solubility of this compound. For critical applications, it is strongly recommended that researchers perform their own solubility tests in the specific solvent systems and conditions relevant to their work.

References

Fmoc-D-HoPhe-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-HoPhe-OH). Understanding the chemical stability of this critical raw material is paramount for its successful application in peptide synthesis and other areas of drug discovery and development, ensuring the integrity and purity of the final products.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides base-labile protection of the alpha-amino group, a key feature of the widely used Fmoc/tBu orthogonal synthesis strategy.

PropertyValue
Chemical Formula C25H23NO4
Molecular Weight 401.45 g/mol
CAS Number 135944-09-1[1]
Appearance White to off-white solid/powder[1]
Purity (Typical) ≥98% (HPLC)[1][2]
Solubility Sparingly soluble in water, soluble in polar organic solvents like Dimethylformamide (DMF).

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and use in synthesis. The primary points of instability are the Fmoc group's lability to basic conditions and potential degradation under harsh environmental stressors.

Base Lability

The fluorenylmethoxycarbonyl (Fmoc) protecting group is designed to be stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[3] This cleavage occurs via a β-elimination mechanism, resulting in the deprotected D-homophenylalanine and dibenzofulvene (DBF). The liberated DBF is typically scavenged by the amine base to prevent side reactions. While essential for synthesis, premature exposure to basic conditions during storage or handling can lead to the degradation of the raw material.

Potential Degradation Pathways

Beyond the intended base-catalyzed deprotection, other potential degradation pathways for Fmoc-amino acids include:

  • Diketopiperazine Formation: During peptide synthesis, after the deprotection of the first amino acid, the free N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and truncation of the peptide chain. This is more prevalent with certain amino acid sequences.

  • Racemization: Although the D-configuration is generally stable, exposure to strong bases or harsh coupling conditions can potentially lead to epimerization at the α-carbon, resulting in the formation of the L-enantiomer. Maintaining chiral purity is critical, as the stereochemistry of the amino acid building blocks dictates the final peptide's structure and biological activity.

  • Hydrolysis: Like any ester-containing molecule, the Fmoc group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under the acidic conditions used for side-chain deprotection in Fmoc-SPPS.

  • Photodegradation: While not extensively documented for this specific molecule, prolonged exposure to high-intensity UV light may lead to degradation. It is good practice to store the compound protected from light.

  • Thermal Degradation: High temperatures can promote the degradation of complex organic molecules. Some studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO) even in the absence of a base.[4]

Below is a diagram illustrating the primary degradation pathway of this compound under basic conditions.

G Fmoc_D_HoPhe_OH This compound C25H23NO4 Deprotected_AA D-Homophenylalanine Fmoc_D_HoPhe_OH->Deprotected_AA Piperidine/DMF Dibenzofulvene Dibenzofulvene (DBF) Fmoc_D_HoPhe_OH->Dibenzofulvene Piperidine/DMF DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct Piperidine (scavenger)

Caption: Base-induced degradation of this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following conditions are based on supplier recommendations and general best practices for Fmoc-protected amino acids.

Solid Form (Powder)
Storage TemperatureDurationNotes
-20°C Up to 3 yearsRecommended for long-term storage.
4°C Up to 2 yearsSuitable for medium-term storage.
Room Temperature Short-termAcceptable for shipping and brief periods.

Key Recommendations for Solid Storage:

  • Store in a tightly sealed container to prevent moisture absorption.

  • Protect from light.

  • Store in a dry, well-ventilated area.

In Solvent

Solutions of this compound are significantly less stable than the solid powder and should be prepared fresh whenever possible. If storage of a stock solution is necessary, the following conditions are recommended:

Storage TemperatureDurationNotes
-80°C Up to 6 monthsRecommended for longer-term storage of solutions.
-20°C Up to 1 monthSuitable for short-term storage of solutions.

Key Recommendations for Solution Storage:

  • Use a suitable, dry, high-purity solvent (e.g., DMF, DMSO).

  • Store in airtight vials to prevent solvent evaporation and moisture ingress.

  • Aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocol: Stability-Indicating Method and Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products. This protocol is based on general principles outlined in ICH and WHO guidelines for stability testing of active pharmaceutical ingredients.[5][6][7]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

Materials and Instrumentation
  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2)

  • HPLC system with a UV detector (e.g., DAD or VWD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow

The logical workflow for conducting a forced degradation study is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in ACN/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal Degradation (80°C, solid & solution) Photo Photodegradation (ICH Q1B) Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for forced degradation study of this compound.

Detailed Methodologies

1. Preparation of Stock and Stress Samples:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample vial. Keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample vial. Keep at room temperature. Due to the known base lability, sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 3% H2O2 to the sample vial. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • Thermal Degradation:

    • Solid State: Place the solid powder in an oven at 80°C for 7 days.

    • Solution State: Keep the stock solution at 60°C for 24 hours.

  • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. HPLC Method:

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

4. Data Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

  • Determine the retention time of the intact this compound peak from the control sample.

  • In the chromatograms of the stressed samples, identify and quantify the degradation products.

  • Calculate the percentage degradation.

  • Assess the peak purity of the intact drug peak using a photodiode array (PDA) detector to ensure no degradation products are co-eluting. A method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary chemical instability is its lability to bases, which is a fundamental aspect of its use in Fmoc-SPPS. For long-term storage, the solid powder should be kept at -20°C in a tightly sealed container, protected from light and moisture. Solutions are less stable and should be used fresh or stored at -80°C for a limited time. Adherence to these storage and handling guidelines, along with the use of validated, stability-indicating analytical methods, will ensure the quality and integrity of this compound for its intended applications in research and development.

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acid Applications in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of natural L-peptides in biological systems presents a significant hurdle in their development as therapeutics. Proteolytic degradation rapidly diminishes their efficacy, limiting their bioavailability and therapeutic window. A powerful and increasingly utilized strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This technical guide provides an in-depth exploration of the applications of D-amino acids in peptide design, focusing on their impact on stability, receptor binding, and overall therapeutic potential. We present quantitative data, detailed experimental protocols, and logical workflows to equip researchers with the knowledge to leverage D-amino acid chemistry in their drug discovery endeavors.

Core Principles: Enhanced Stability and Structural Diversity

The primary advantage of substituting L-amino acids with D-amino acids lies in the enhanced resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific for L-amino acids. The introduction of a D-amino acid creates a stereochemical mismatch, preventing the peptide from fitting correctly into the enzyme's active site and thus hindering cleavage.[2] This steric hindrance is the fundamental principle behind the significantly improved stability of D-amino acid-containing peptides.[2]

Beyond stability, the incorporation of D-amino acids introduces novel structural possibilities. It can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity. This allows for the design of peptidomimetics with unique conformational properties that can lead to improved affinity and selectivity for their targets.

Quantitative Insights: Stability and Activity of D-Amino Acid-Containing Peptides

The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on both the stability and biological activity of peptides. The following tables summarize key data from studies on D-peptide inhibitors of the p53-MDM2 interaction and a D-amino acid analog of Glucagon-Like Peptide-1 (GLP-1).

Table 1: Proteolytic Stability of L- vs. D-Peptides

Peptide SystemL-PeptideD-Peptide/AnalogProteaseStability DataReference
GLP-1 Analog(L)-GLP-1(D)-GLP-1Proteinase K(L)-GLP-1 completely degraded in <1 hour; ~80% of (D)-GLP-1 remains after 6 hours.[4]
p53-MDM2 InhibitorLPMIDPMI-α and DPMI-β-DPMI-α and DPMI-β are fully resistant to proteolytic degradation.[5]
Antitumor PeptideRDP215 (L-peptide)9D-RDP215 (D-peptide)Fetal Bovine Serum (FBS)At 2 µM, L-peptide activity reduced by ~90% after 8h in 10% FBS; D-peptide was largely unaffected.[3]

Table 2: Biological Activity of D-Amino Acid-Containing Peptides

PeptideTargetMetricValueReference
DPMI-αMDM2Kd219 nM[5][6]
DPMI-βMDM2Kd2.4 µM[5]
DPMI-γMDM2Kd53 nM[6][7]
DPMI-δMDM2Kd220 pM[8]
(D)-GLP-1GLP-1 ReceptorEC5059.6 nM[4]
Compound 32 (cyclic D-amino acid peptidomimetic)HER2-overexpressing cancer cell linesIC50Nanomolar range[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy.[10][11][12]

Materials:

  • Fmoc-protected D-amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, MeOH

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-D-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

In Vitro Proteolytic Stability Assay using RP-HPLC

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases or in biological fluids like serum.[2][13][14][15]

Materials:

  • Peptide stock solution (L- and D-analogs)

  • Protease solution (e.g., trypsin, chymotrypsin, proteinase K) or human serum

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA, ice-cold acetonitrile)

  • RP-HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the peptide at a final concentration of 0.1-1 mg/mL in the incubation buffer.

    • For enzymatic degradation, add the protease to a final concentration (e.g., 1:100 enzyme:peptide ratio). For serum stability, add human serum to a final concentration of 50-90%.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot. This will precipitate the proteins/enzymes.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t1/2).

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique to assess the secondary structure of peptides in solution.[16][17][18]

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette (e.g., 1 mm pathlength)

  • CD spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the CD buffer. The final concentration should be in the range of 50-200 µM.

    • Prepare a buffer blank (buffer only).

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.

    • Set the desired parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

  • Blank Measurement:

    • Record a spectrum of the buffer blank in the quartz cuvette.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the peptide solution.

    • Record the CD spectrum of the peptide sample using the same parameters as the blank.

  • Data Processing:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.

  • Structural Interpretation: Analyze the resulting spectrum for characteristic features of secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key conceptual and experimental workflows in D-amino acid peptide design.

Proteolytic_Degradation_Pathway cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L-Peptide L-Peptide Binding Stereospecific Binding (Correct Fit) L-Peptide->Binding Protease Protease Protease->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Fragments Degraded Fragments Cleavage->Fragments D-Peptide Peptide with D-Amino Acid Hindrance Steric Hindrance (Incorrect Fit) D-Peptide->Hindrance Protease_D Protease Protease_D->Hindrance No_Cleavage No Cleavage (Peptide remains intact) Hindrance->No_Cleavage

Caption: Enzymatic degradation pathway for L-peptides and resistance mechanism for D-peptides.

SPPS_Workflow start Start resin Resin Swelling start->resin deprotection Fmoc Deprotection resin->deprotection coupling D-Amino Acid Coupling deprotection->coupling wash Washing coupling->wash last_aa Last Amino Acid? wash->last_aa last_aa->deprotection No final_deprotection Final Fmoc Deprotection last_aa->final_deprotection Yes cleavage Cleavage from Resin final_deprotection->cleavage purification Purification & Analysis cleavage->purification end End purification->end

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid peptides.

p53_MDM2_Inhibition p53 p53 p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Binds Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Induces MDM2 MDM2 MDM2->p53_MDM2 Binds Degradation p53 Degradation p53_MDM2->Degradation Leads to D_peptide D-Peptide Inhibitor D_peptide->MDM2 Inhibits Binding

Caption: Simplified signaling pathway of p53-MDM2 interaction and its inhibition by a D-peptide.

Conclusion

The incorporation of D-amino acids is a robust and versatile strategy in modern peptide drug design. The enhanced proteolytic stability, coupled with the potential for novel structural conformations, offers a powerful approach to overcome the inherent limitations of natural L-peptides. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to harness the "mirror image advantage" in the development of next-generation peptide therapeutics. As our understanding of D-amino acid biochemistry and synthesis continues to evolve, so too will the opportunities for creating more potent, stable, and effective peptide-based drugs.

References

A Technical Guide to Fmoc-D-HoPhe-OH for Novel Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of novel peptide therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing pharmacological properties. Among these, Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) has emerged as a valuable building block for the synthesis of peptides with improved stability, receptor affinity, and therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a summary of the biological activities of peptides incorporating this unique amino acid.

This compound is a derivative of the essential amino acid phenylalanine, featuring an additional methylene group in its side chain and the D-enantiomeric configuration. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The D-configuration confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in vivo half-life of the resulting peptide. The extended homophenylalanine side chain can also influence peptide conformation and receptor interactions, offering a tool for fine-tuning biological activity.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine
Synonyms This compound, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
CAS Number 135944-09-1
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.45 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized solid-phase peptide synthesis protocols. Due to the somewhat bulkier side chain of homophenylalanine compared to phenylalanine, careful selection of coupling reagents and reaction conditions is recommended to ensure high coupling efficiency and minimize racemization.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation

This protocol outlines the manual synthesis of a peptide containing a D-homophenylalanine residue on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable activating agent in DMF. For sterically hindered amino acids like D-homophenylalanine, potent coupling reagents are recommended.

    • Option A (HATU): Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Option B (HBTU): Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) and DIPEA (6 equivalents).

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").

4. Capping (Optional):

  • If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Washing:

  • After successful coupling, wash the resin thoroughly with DMF (3-5 times).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Applications in Novel Peptide Development: A Case Study on Cyclolinopeptide A Analogues

A significant application of this compound is in the development of analogues of naturally occurring peptides to enhance their therapeutic properties. A notable example is the modification of Cyclolinopeptide A (CLA), a cyclic nonapeptide with known immunosuppressive activity.

Immunosuppressive Activity of Cyclolinopeptide A Analogues

Researchers have synthesized analogues of CLA by replacing the phenylalanine residues with a γ-amino acid derivative of homophenylalanine. These modifications aimed to alter the peptide's conformation and improve its biological activity. The immunosuppressive effects of these analogues were evaluated through various in vitro assays.

CompoundModificationProliferation Inhibition (PBMC, IC₅₀ in µM)TNF-α Production Inhibition (IC₅₀ in µM)
Cyclolinopeptide A (CLA)-~10~5
Analogue 1Phe³ replaced with S-γ³-bis(homophenylalanine)> 20~8
Analogue 2Phe⁴ replaced with S-γ³-bis(homophenylalanine)~15~6
Analogue 3Phe³ and Phe⁴ replaced with S-γ³-bis(homophenylalanine)~12~4
Analogue 4Phe³ replaced with R-γ³-bis(homophenylalanine)> 20~10
Analogue 5Phe⁴ replaced with R-γ³-bis(homophenylalanine)~18~7
Analogue 6Phe³ and Phe⁴ replaced with R-γ³-bis(homophenylalanine)~14~5

Note: The data presented is a representative summary based on published research and may vary depending on the specific experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Analogue Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development and testing of novel peptide analogues containing this compound.

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation (Swelling) SPPS_Cycle Iterative SPPS Cycle (Fmoc Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Cell_Culture Cell Culture (e.g., PBMCs) Characterization->Cell_Culture Pure Peptide Analogue Proliferation_Assay Proliferation Assay Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (e.g., TNF-α ELISA) Cell_Culture->Cytokine_Assay Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Workflow for Peptide Synthesis and Evaluation
Putative Signaling Pathway for Immunosuppression by Cyclolinopeptide A Analogues

The immunosuppressive effects of Cyclolinopeptide A and its analogues are believed to be mediated, in part, through the modulation of T-cell activation pathways, including the inhibition of pro-inflammatory cytokine production like TNF-α and interference with caspase signaling cascades.

G TCR T-Cell Receptor (TCR) Activation NFkB_Pathway NF-κB Signaling Pathway TCR->NFkB_Pathway activates Caspase_Cascade Caspase Activation Cascade TCR->Caspase_Cascade can trigger CLA_Analogue Cyclolinopeptide A Analogue (with D-HoPhe) CLA_Analogue->NFkB_Pathway inhibits CLA_Analogue->Caspase_Cascade modulates TNF_alpha TNF-α Gene Transcription & Production NFkB_Pathway->TNF_alpha induces Apoptosis T-Cell Apoptosis Caspase_Cascade->Apoptosis leads to

Immunosuppressive Signaling Pathway

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists seeking to develop novel peptide-based therapeutics. Its incorporation can significantly enhance the metabolic stability of peptides, and the unique structural properties of the homophenylalanine side chain provide an avenue for modulating biological activity. The successful application of this compound requires careful optimization of solid-phase peptide synthesis protocols, particularly the coupling step. The case study of Cyclolinopeptide A analogues demonstrates the potential of this non-proteinogenic amino acid in generating new therapeutic leads with potent immunosuppressive properties. Further exploration of this compound in the design of other classes of bioactive peptides is a promising area for future research and drug development.

In-Depth Technical Guide to the Theoretical Properties of Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid, commonly known as Fmoc-D-homophenylalanine. This non-canonical amino acid is a valuable building block in peptide synthesis, offering unique structural characteristics for the development of novel peptide-based therapeutics and research tools.

Physicochemical and Computational Properties

Fmoc-D-homophenylalanine is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for understanding its behavior in different chemical environments.

PropertyValueSource
Chemical Formula C₂₅H₂₃NO₄[1][2][3][4]
Molecular Weight 401.45 g/mol [3][4][5]
CAS Number 135944-09-1[1][2][3][4]
Appearance White to off-white powder[1]
Melting Point 139 - 146 °C[5]
Optical Rotation [α]D²⁰ = +8 ± 2° (c=1 in DMF)[5]
Purity ≥98.0% (HPLC)[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF).[1]
Storage 0 - 8 °C[5]
Computational Data

Computational analysis provides theoretical insights into the molecular properties of Fmoc-D-homophenylalanine, which are useful in molecular modeling and drug design.

ParameterValueSource
Topological Polar Surface Area (TPSA) 75.6 Ų
XLogP3-AA 5.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Complexity 566

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic and aliphatic protons. Key expected signals include:

  • Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm corresponding to the protons of the phenyl ring and the fluorenyl group.

  • Fmoc Group Protons: Characteristic signals for the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety.

  • Alpha-Proton: A multiplet corresponding to the proton on the alpha-carbon of the amino acid.

  • Beta and Gamma-Protons: Multiplets for the protons on the beta and gamma carbons of the homophenylalanine side chain.

  • Amide Proton: A signal for the NH proton of the carbamate linkage.

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the 25 carbon atoms in the molecule. Distinctive signals would be observed for the carbonyl carbons of the carboxyl group and the Fmoc protecting group, the aromatic carbons of the phenyl and fluorenyl groups, and the aliphatic carbons of the amino acid backbone and side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Fmoc-D-homophenylalanine would exhibit characteristic absorption bands for its functional groups:

  • N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C-H Stretching: Bands in the 2850-3100 cm⁻¹ region for aliphatic and aromatic C-H bonds.

  • C=O Stretching: Strong absorption bands around 1720 cm⁻¹ and 1690 cm⁻¹ for the carbonyl groups of the carboxylic acid and the Fmoc group, respectively.

  • C=C Stretching: Bands in the 1450-1600 cm⁻¹ range due to the aromatic rings.

  • C-N Stretching: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of Fmoc-D-homophenylalanine with high accuracy. The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses of the Fmoc group, the carboxyl group, and fragments from the homophenylalanine side chain.

Experimental Protocols

Synthesis of Fmoc-D-homophenylalanine

A general method for the Fmoc protection of an amino acid involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

  • D-homophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or sodium carbonate

  • Dioxane or acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve D-homophenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a low pH (around 2) with hydrochloric acid to precipitate the Fmoc-D-homophenylalanine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-D-homophenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-homophenylalanine is a key reagent in Fmoc-based SPPS. The following is a generalized workflow for the incorporation of an Fmoc-D-homophenylalanine residue into a growing peptide chain on a solid support.

Workflow for a Single Coupling Cycle:

SPPS_Workflow resin Resin with N-terminal Fmoc-protected peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling (Fmoc-D-homophenylalanine, Activator, Base in DMF) wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. next_cycle Proceed to next coupling cycle or final cleavage wash2->next_cycle 5.

Fig. 1: Single coupling cycle in Fmoc-SPPS.

Detailed Steps:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) with the preceding amino acid already attached and its N-terminal Fmoc group removed.

  • Activation and Coupling:

    • Dissolve Fmoc-D-homophenylalanine in a suitable solvent, typically DMF.

    • Add an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM).

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours) to form the peptide bond.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added D-homophenylalanine residue, exposing the free amine for the next coupling step.

  • Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Repeat: Repeat the coupling and deprotection steps for subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of D-homophenylalanine into peptides can significantly impact their biological activity and metabolic stability. D-amino acids are generally more resistant to enzymatic degradation by proteases, which can lead to a longer in vivo half-life. The extended side chain of homophenylalanine compared to phenylalanine can also alter the peptide's conformation and binding affinity to its biological target.

Role in Neuroscience and Opioid Receptor Modulation

Peptides containing D-homophenylalanine have been investigated for their interaction with opioid receptors. For instance, analogues of Dynorphin A, an endogenous opioid peptide, have been synthesized with D-homophenylalanine to probe the structure-activity relationships at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.

Kappa-Opioid Receptor Signaling Pathway:

The binding of a Dynorphin A analogue containing D-homophenylalanine to the KOR initiates a downstream signaling cascade.

KOR_Signaling ligand D-hPhe-Peptide (e.g., Dynorphin A Analogue) receptor Kappa-Opioid Receptor (KOR) ligand->receptor Binding g_protein Heterotrimeric G-protein (Gαi/oβγ) receptor->g_protein Activation gdp_gtp GDP/GTP Exchange g_protein->gdp_gtp dissociation G-protein Dissociation gdp_gtp->dissociation g_alpha Gαi/o-GTP dissociation->g_alpha g_beta_gamma Gβγ dissociation->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibition mapk MAPK Pathway (e.g., ERK, JNK, p38) g_beta_gamma->mapk Modulation camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered gene expression, neuronal excitability) camp->cellular_response mapk->cellular_response

Fig. 2: Kappa-Opioid Receptor Signaling Cascade.

This pathway highlights the potential of D-homophenylalanine-containing peptides to modulate key cellular processes, making them attractive candidates for the development of novel analgesics, antidepressants, and anti-addiction therapies. The unique structural properties of Fmoc-D-homophenylalanine provide a powerful tool for medicinal chemists to fine-tune the pharmacological profile of peptide-based drugs.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-HoPhe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of D-homophenylalanine into peptide sequences offers a strategic approach to introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. The extended carbon backbone of the homophenylalanine side chain, compared to phenylalanine, provides distinct steric and electronic properties that can influence peptide-receptor interactions and overall therapeutic efficacy. These attributes make this compound a critical tool in drug discovery and development for creating novel peptide-based therapeutics with improved pharmacological profiles.

Applications

Peptides incorporating D-homophenylalanine have shown potential in various therapeutic areas, most notably as modulators of the immune response. The introduction of this unnatural amino acid can significantly alter the peptide's three-dimensional structure, leading to enhanced binding affinity and selectivity for biological targets.

A key application of D-homophenylalanine-containing peptides is in the development of immunosuppressive agents. For instance, analogues of Cyclolinopeptide A, a naturally occurring cyclic nonapeptide, where phenylalanine residues are substituted with homophenylalanine, have demonstrated potent immunosuppressive activity. These synthetic peptides can inhibit the proliferation of T- and B-cell mitogens and modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This highlights the potential of this compound in the rational design of peptidomimetics for autoimmune diseases and organ transplantation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Bases (e.g., DIPEA, NMM)

  • HOBt or Oxyma Pure

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water, HPLC grade

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted syringe or a specialized reaction vessel.

  • Add DMF (2-3 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 2 mL aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the homophenylalanine side chain, a potent coupling reagent and potentially longer coupling times are recommended.

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading, e.g., 0.3 mmol) and a coupling agent such as HATU (2.9 equivalents) in DMF (1.5 mL).

  • Add a base such as DIPEA (6 equivalents) to the amino acid solution and vortex briefly to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection and any N-terminal modifications, wash the peptidyl-resin with DCM (3 x 2 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is commonly used.

  • Add the cleavage cocktail to the dried resin (approximately 1-2 mL for 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase synthesis of a peptide containing this compound. These values are representative and may require optimization based on the specific peptide sequence and synthesis scale.

Table 1: Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)
This compound3.0 - 5.0
Coupling Agent (HATU/HBTU)2.9 - 4.9
Base (DIPEA/NMM)6.0 - 10.0
Additive (HOBt/Oxyma)3.0 - 5.0 (if using DIC)

Table 2: Typical Reaction Parameters and Outcomes

ParameterTypical Value/RangeNotes
Coupling Time 1 - 4 hoursMay require longer times for difficult sequences. Monitoring with a ninhydrin test is recommended.
Double Coupling Often recommendedA second coupling with fresh reagents can significantly improve the incorporation of this sterically hindered amino acid.
Deprotection Time 2 + 10 minutesStandard for most Fmoc-protected amino acids.
Crude Peptide Purity 60 - 85%Highly sequence-dependent.
Final Peptide Yield 15 - 40% (after purification)Dependent on the number of coupling cycles and purification efficiency.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for this compound solid-phase peptide synthesis and a relevant biological signaling pathway.

SPPS_Workflow Resin Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleave & Deprotect (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Peptide Pure Peptide Purify->Peptide

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

TNF_Alpha_Signaling cluster_inhibition Inhibition by D-HoPhe Peptide cluster_cell Target Cell D_HoPhe_Peptide D-HoPhe Containing Peptide Analogue TNF_alpha TNF-α D_HoPhe_Peptide->TNF_alpha Inhibits Production TNFR TNF Receptor (TNFR1) TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_Active Active NF-κB IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces TNF_alpha->TNFR Binds

Caption: Simplified TNF-α signaling pathway and proposed inhibition by D-HoPhe peptides.

Application Notes and Protocols for the Incorporation of Fmoc-D-HoPhe-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of the unnatural amino acid Fmoc-D-Homo-Phenylalanine-OH (Fmoc-D-HoPhe-OH) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-HoPhe, a D-amino acid with an extended carbon backbone compared to Phenylalanine, can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making it a valuable tool in drug discovery and development.[1][2][3]

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid D-Homo-Phenylalanine, featuring an Fmoc protecting group on the alpha-amine. The D-configuration provides resistance to proteolytic enzymes, which typically recognize L-amino acids.[1][2] The additional methylene group in the side chain, compared to Phenylalanine, introduces unique steric and electronic properties that can influence peptide conformation, receptor binding, and metabolic stability.[3] Standard SPPS protocols are generally applicable for the incorporation of this compound; however, optimization of coupling reagents and conditions is recommended to ensure high coupling efficiency, particularly in sterically hindered sequences.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.45 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at 2-8°C

Recommended Protocols for Incorporating this compound

The choice of coupling reagent is critical for the efficient incorporation of sterically demanding amino acids like this compound. Below are detailed protocols for three widely used and effective coupling methods: HATU, HBTU, and DIC/OxymaPure. The following protocols are based on a 0.1 mmol synthesis scale.

Table 1: Reagent Equivalents for this compound Coupling
Reagent/ComponentHATU ProtocolHBTU ProtocolDIC/OxymaPure Protocol
This compound3.0 eq3.0 eq3.0 eq
Coupling Reagent2.9 eq (HATU)2.9 eq (HBTU)3.0 eq (DIC)
Additive--3.0 eq (OxymaPure)
Base6.0 eq (DIPEA)6.0 eq (DIPEA)-

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagents) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping If coupling incomplete Repeat Repeat Cycle Washing2->Repeat Next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final amino acid Capping->Washing1 Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Signaling_Pathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 LPS LPS LPS->Receptor Activates Peptide D-HoPhe Peptide Peptide->Receptor Inhibits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates NFkB NF-κB NFkB_Inhib->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TNFa TNF-α Gene Transcription NFkB->TNFa Induces Inflammation Inflammation TNFa->Inflammation

References

Application Notes and Protocols for Fmoc-D-HoPhe-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) is an unnatural amino acid analog of phenylalanine, characterized by an additional methylene group in its side chain. This modification introduces increased conformational flexibility and hydrophobicity, making it a valuable building block in the design of peptidomimetics and other peptide-based therapeutics. However, the increased steric bulk of the homophenylalanine side chain can present challenges during solid-phase peptide synthesis (SPPS), leading to reduced coupling efficiency and the potential for deletion sequences in the final peptide product.

These application notes provide a comprehensive guide to optimizing the coupling of this compound in Fmoc-based SPPS. This document outlines the challenges associated with sterically hindered amino acids, compares the efficacy of various coupling reagents, and provides detailed experimental protocols for achieving high coupling yields.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of bulky amino acids like this compound is steric hindrance. The voluminous side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can result in incomplete coupling reactions, necessitating the use of more potent activating agents and optimized reaction conditions to drive the reaction to completion. Furthermore, as the peptide chain elongates, the risk of peptide aggregation can exacerbate coupling difficulties by reducing the accessibility of the N-terminus.

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes the expected performance of common coupling reagents based on their efficacy with other sterically hindered amino acids, such as Fmoc-Phe(3-Cl)-OH and Fmoc-Gln(Trt)-OH.[1][2] These values serve as a reliable estimate for optimizing the incorporation of this compound.

Coupling Reagent/SystemReagent TypeTypical Coupling Time (min)Estimated Coupling Efficiency (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 60> 99Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost, potential for guanidinylation side reactions.[1]
HBTU Aminium/Uronium Salt30 - 9098 - 99Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation.[1]
PyBOP Phosphonium Salt30 - 12098 - 99Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt15 - 45> 99Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents. Disadvantages: Higher cost.
DIC/Oxyma Carbodiimide/Additive60 - 24095 - 98Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to onium salts.
DIC/HOBt Carbodiimide/Additive60 - 24095 - 98Advantages: Traditional and cost-effective. Disadvantages: Slower, potential for side reactions, and HOBt has safety/shipping restrictions.

Experimental Protocols

The following protocols provide detailed methodologies for the efficient coupling of this compound in manual Fmoc-SPPS.

Protocol 1: General SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle using a potent uronium/aminium salt coupling reagent like HATU.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • This compound

  • HATU (or HBTU/COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2 for double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times) to prepare for the next cycle.

Protocol 2: Double Coupling for Incomplete Reactions

This procedure should be followed if the initial coupling of this compound is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • Initial Wash: After the first coupling attempt, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

    • Add the freshly activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Wash and Monitoring:

    • Drain the reaction solution and wash the resin as described in Protocol 1, step 5.

    • Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines before proceeding to the next amino acid.

Protocol 3: Capping of Unreacted N-terminal Amines

Capping is performed to terminate unreacted peptide chains and prevent the formation of deletion sequences.

Materials:

  • Acetic anhydride

  • DIPEA

  • DMF

Procedure:

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Visualization of Experimental Workflow

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (e.g., HATU/DIPEA) Wash1->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Wash2 Wash (DMF/DCM) Monitoring->Wash2 Negative DoubleCouple Double Couple Monitoring->DoubleCouple Positive Capping Cap Unreacted Amines Monitoring->Capping Still Positive NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Monitoring Re-test Capping->Wash2

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is achievable with high efficiency through the selection of appropriate, potent coupling reagents and the optimization of reaction protocols. The use of aminium/uronium or phosphonium salt-based activators such as HATU, HBTU, PyBOP, or COMU is highly recommended over traditional carbodiimide methods. Monitoring the completion of each coupling step, for instance with the Kaiser test, and employing a double coupling strategy when necessary, will minimize the formation of deletion sequences and ensure the synthesis of the target peptide in high purity. The protocols and data presented in these application notes provide a robust framework for researchers to overcome the challenges associated with the SPPS of peptides containing this compound.

References

Application Notes and Protocols for the Deprotection of Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups.[1] D-homophenylalanine, a non-proteinogenic amino acid, is an important building block in the design of peptide-based therapeutics, offering unique conformational properties and increased resistance to enzymatic degradation.[2] The successful incorporation of D-homophenylalanine into a peptide sequence hinges on the efficient removal of the Nα-Fmoc group at each cycle of the synthesis.

These application notes provide a detailed overview of the principles, protocols, and analytical methods for the deprotection of the Fmoc group from D-homophenylalanine residues during SPPS. While the fundamental mechanism of Fmoc deprotection is consistent across different amino acids, the efficiency can be influenced by factors such as steric hindrance and the local peptide sequence.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[4]

  • Proton Abstraction: The base abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

  • β-Elimination: This is followed by a β-elimination reaction, which liberates the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[4]

The highly reactive DBF is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing its reaction with the newly deprotected peptide amine.[4]

Core Requirements: Data Presentation

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following table summarizes typical deprotection conditions and their performance, which can be considered as a starting point for the deprotection of Fmoc-D-homophenylalanine.

Deprotection ReagentConcentration (v/v) in DMFTypical Deprotection Time (minutes)Relative EfficiencyPotential Side Reactions
Piperidine20%2 x 5-10HighAspartimide formation, Diketopiperazine formation
4-Methylpiperidine (4-MP)20%2 x 5-10HighSimilar to piperidine, potentially reduced side reactions in some cases
Piperazine (PZ)10% (w/v) in 9:1 DMF/ethanol2 x 10-15ModerateSlower kinetics, but significantly reduced risk of aspartimide formation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (with 5% Piperazine)1-5Very HighCan exacerbate side reactions if used alone; potent but requires careful control

Experimental Protocols

Standard Fmoc Deprotection Protocol using Piperidine

This protocol is a widely used method for the efficient removal of the Fmoc group.

Materials:

  • Fmoc-D-homophenylalanine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-D-homophenylalanine-loaded resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (e.g., 10 mL per gram of resin).

  • Agitation: Agitate the resin slurry for 2 minutes at room temperature using an inert gas for bubbling or a mechanical shaker.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the resin slurry for 5-10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times, e.g., 10 mL per gram of resin for each wash) to ensure complete removal of residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[5]

Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

Real-time monitoring of the Fmoc deprotection can be achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.[6]

Materials:

  • SPPS setup equipped with a continuous-flow UV detector

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (for washing)

Procedure:

  • Initiate the deprotection cycle as described in the standard protocol.

  • Direct the flow of the drained deprotection solution and subsequent DMF washes through the UV detector.

  • Monitor the absorbance at approximately 301-312 nm.

  • A sharp increase in absorbance indicates the release of the DBF-piperidine adduct.

  • The absorbance will plateau and then decrease during the DMF washes as the adduct is washed away.

  • The completion of the deprotection is indicated by the return of the absorbance to the baseline.

  • If the deprotection is slow or incomplete, the peak may be broadened, or a second deprotection step may show a significant absorbance peak.

Mandatory Visualization

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 1. Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Intermediate1 DBF Dibenzofulvene (DBF) Intermediate1->DBF 2. β-Elimination Free_Amine H₂N-Peptide-Resin (Deprotected Peptide) Intermediate1->Free_Amine CO2 CO₂ Intermediate1->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Deprotection_Workflow Start Start: Fmoc-D-hPhe-Resin Swell Swell Resin in DMF Start->Swell Drain1 Drain DMF Swell->Drain1 Add_Deprotection1 Add 20% Piperidine/DMF Drain1->Add_Deprotection1 Agitate1 Agitate (2 min) Add_Deprotection1->Agitate1 Drain2 Drain Solution Agitate1->Drain2 Add_Deprotection2 Add 20% Piperidine/DMF Drain2->Add_Deprotection2 Agitate2 Agitate (5-10 min) Add_Deprotection2->Agitate2 Drain3 Drain Solution Agitate2->Drain3 Wash Wash with DMF (5-7x) Drain3->Wash Kaiser_Test Kaiser Test (Optional) Wash->Kaiser_Test End End: Deprotected Resin Kaiser_Test->End

Caption: Standard workflow for Fmoc deprotection.

Troubleshooting

Problem: Incomplete Deprotection (indicated by a negative or weak Kaiser test, or persistent UV signal)

  • Possible Cause: Steric hindrance from the bulky D-homophenylalanine side chain or aggregation of the growing peptide chain.[3]

  • Solution:

    • Increase the deprotection time for the second agitation step (e.g., to 15-20 minutes).

    • Increase the number of deprotection cycles (e.g., three cycles of 5 minutes each).

    • Consider using a stronger deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, for difficult sequences.[7]

Problem: Side Reactions (e.g., aspartimide formation if Asp is present in the sequence)

  • Possible Cause: Prolonged exposure to the basic deprotection conditions.

  • Solution:

    • Minimize deprotection times while ensuring complete Fmoc removal.

    • Switch to a milder deprotection reagent like 10% piperazine in DMF/ethanol.[4]

Conclusion

The deprotection of the Fmoc group from D-homophenylalanine is a critical step in the synthesis of peptides containing this non-natural amino acid. By understanding the underlying mechanism, adhering to optimized protocols, and utilizing appropriate analytical monitoring, researchers can ensure the efficient and complete removal of the Fmoc group, leading to the successful synthesis of high-quality peptides for various applications in research and drug development.

References

Enhancing Peptide Stability with Fmoc-D-HoPhe-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-isomers, into the peptide sequence. Fmoc-D-HoPhe-OH (Fmoc-D-homophenylalanine-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for developing more robust and effective peptide-based drugs. The presence of the D-amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids, thereby significantly increasing the peptide's half-life in biological fluids.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance peptide stability.

Applications in Drug Development

The integration of this compound into peptide sequences offers several advantages for drug development:

  • Increased Proteolytic Resistance: The primary application is to confer resistance to enzymatic degradation, leading to a longer circulating half-life and potentially reduced dosing frequency.[1][2][3][4]

  • Improved Pharmacokinetic Profile: By preventing rapid breakdown, the overall exposure of the peptide therapeutic to its target is increased, enhancing its potential efficacy.

  • Modulation of Bioactivity: The introduction of a D-amino acid can influence the peptide's conformation, which may affect its binding affinity to its target receptor. This can be rationally exploited to fine-tune the biological activity of the peptide.

Data Presentation: Enhanced Peptide Stability with D-Amino Acid Substitution

PeptideModificationHalf-life in presence of Proteinase K% Remaining after 6 hours
(L)-GLP1Unmodified< 1 hour0%
(D)-GLP1D-amino acid analog> 6 hours~80%

Data adapted from a study on (L)-GLP1 and its D-amino acid analog, demonstrating the principle of enhanced stability.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Peptide Synthesis and Stability Assessment cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection start->fmoc_deprotection coupling Amino Acid Coupling (including this compound) fmoc_deprotection->coupling wash Washing coupling->wash repeat Repeat for each amino acid wash->repeat cleavage Cleavage and Deprotection wash->cleavage After final amino acid repeat->fmoc_deprotection purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization incubation Incubate peptide in serum/plasma or with protease characterization->incubation sampling Collect aliquots at various time points incubation->sampling quenching Quench reaction & precipitate proteins sampling->quenching analysis Analyze supernatant by RP-HPLC quenching->analysis quantification Quantify remaining intact peptide analysis->quantification half_life Calculate half-life (t½) quantification->half_life

Caption: Workflow for peptide synthesis incorporating this compound and subsequent stability assessment.

substance_p_pathway Substance P / NK1 Receptor Signaling Pathway substance_p Substance P (or D-HoPhe-OH analog) nk1r NK1 Receptor (GPCR) substance_p->nk1r gq Gq protein nk1r->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc downstream Downstream Signaling (e.g., MAPK/ERK pathway) pkc->downstream proliferation Cell Proliferation downstream->proliferation anti_apoptosis Anti-apoptosis downstream->anti_apoptosis

References

Application Notes and Protocols for Fmoc-D-HoPhe-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and greater receptor selectivity.[1] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids, including D-amino acids. Fmoc-D-HoPhe-OH, a D-enantiomer of homophenylalanine, is a valuable building block in this field. Its inclusion in a peptide sequence can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in vivo half-life of the resulting peptidomimetic.[1][2] The additional methylene group in the side chain of homophenylalanine compared to phenylalanine also provides unique steric and hydrophobic properties that can influence receptor binding and overall bioactivity.[3]

These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of peptidomimetics, including detailed experimental protocols and representative data.

Data Presentation

The incorporation of D-amino acids like D-HoPhe-OH can significantly impact the biological activity of a peptidomimetic. The following table provides representative quantitative data from a study on cyclic peptidomimetics designed to inhibit the HER2-HER3 protein-protein interaction in cancer cells. While these compounds do not contain D-HoPhe-OH specifically, they demonstrate the effect of D-amino acid substitution on anti-proliferative activity.

Compound IDSequence/ModificationTarget Cell LineIC50 (µM)Citation
18 Cyclic, all L-amino acidsBT-474 (HER2+)0.05[4]
32 Cyclic, D-amino acid substitutionsBT-474 (HER2+)0.03[4]
33 Cyclic, D-amino acid substitutionsBT-474 (HER2+)>10[4]
34 Truncated, D-amino acid substitutionsBT-474 (HER2+)7.9[4]
35 Cyclic, D-amino acid substitutionsBT-474 (HER2+)>10[4]
36 Cyclic, D-amino acid substitutionsBT-474 (HER2+)>10[4]
37 Negative ControlBT-474 (HER2+)>50[4]

Table 1: Representative anti-proliferative activity of D-amino acid-containing peptidomimetics targeting the HER2-HER3 interaction. The data illustrates how strategic D-amino acid substitution can maintain or enhance biological activity.

Mandatory Visualizations

Signaling Pathway

Peptidomimetics are often designed to modulate specific signaling pathways implicated in disease. The HER2/HER3 signaling pathway, a key driver in certain cancers, is a relevant target for such therapeutic intervention. The following diagram illustrates a simplified representation of this pathway.

HER2_HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuregulin Neuregulin (Ligand) HER3 HER3 Neuregulin->HER3 Binds HER2 HER2 HER3->HER2 Dimerizes with PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Peptidomimetic Peptidomimetic (e.g., containing D-HoPhe-OH) Peptidomimetic->HER2 Inhibits Dimerization

HER2/HER3 Signaling Pathway Inhibition
Experimental Workflow

The design and evaluation of a novel peptidomimetic containing this compound follows a structured workflow from initial concept to biological validation.

Peptidomimetic_Workflow cluster_design Design & Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A Lead Peptide Identification B Strategic Substitution with This compound A->B C Fmoc-SPPS Synthesis B->C D Cleavage from Resin C->D E Crude Peptide Purification (RP-HPLC) D->E F Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) E->F G In Vitro Stability Assay (e.g., serum) F->G H Binding Affinity Assay (e.g., SPR) G->H I Cell-Based Functional Assay (e.g., proliferation) H->I J In Vivo Studies I->J

Peptidomimetic Development Workflow

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for a generic pentapeptide (e.g., Ac-Tyr-Gly-Gly-D-HoPhe-Arg-NH2) on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, this compound, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in the synthesis vessel.

    • Wash with DMF (3 x 5 mL), then swell in DMF for 1 hour.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling (First Residue: Fmoc-Arg(Pbf)-OH):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm complete coupling.

  • Iterative Deprotection and Coupling:

    • Repeat the Fmoc deprotection step (as in step 2).

    • Couple the next amino acid (this compound) using the same procedure as in step 3.

    • Continue this cycle for Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Agitate for 30 minutes.

    • Drain and wash with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DDT.

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate for 3 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate.

  • Wash the resin with an additional 1 mL of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify using a preparative C18 reverse-phase HPLC column.

    • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient would be 5-65% B over 30 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.[5]

  • Characterization:

    • Analytical RP-HPLC: Analyze the collected fractions for purity on an analytical C18 column. The purity should typically be >95%.[6]

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF mass spectrometry.

Conclusion

This compound is a powerful tool for peptidomimetic design, offering a straightforward method to enhance the proteolytic stability of peptide-based drug candidates. The unique structural properties of the homophenylalanine side chain can also be leveraged to optimize binding affinity and selectivity for the target receptor. The protocols provided herein offer a standard framework for the synthesis, purification, and characterization of peptidomimetics incorporating this and other non-natural amino acids, forming a critical part of the modern drug discovery workflow.

References

Application Notes and Protocols for the Analytical Techniques of Peptides Containing Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery, often enhancing therapeutic properties such as potency, stability, and bioavailability.[1] Fmoc-D-Homophenylalanine (Fmoc-D-HoPhe-OH), a D-enantiomer of a phenylalanine homolog, is a valuable building block for creating novel peptide analogs with increased resistance to enzymatic degradation.[2][3] The successful synthesis and application of these modified peptides are critically dependent on robust analytical methods to ensure their identity, purity, and quantity.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization and quality control of synthetic peptides containing this compound. Detailed protocols for purification, purity assessment, and identity confirmation are provided to support researchers in peptide chemistry and drug development.

Key Analytical Techniques

The primary analytical techniques for peptides incorporating this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and purification, and Mass Spectrometry (MS) for identity confirmation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of synthetic peptides.[4] The separation is based on the hydrophobicity of the peptide, allowing for the resolution of the target peptide from impurities such as truncated or deletion sequences.[4][5] The presence of the hydrophobic D-HoPhe residue and the Fmoc protecting group will significantly influence the retention time of the peptide.[6]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.[7][8][9]

  • UV-Vis Spectroscopy: This technique can be utilized for quantifying the peptide by measuring the absorbance of the fluorenyl moiety of the Fmoc group.[10] A straightforward method involves the base-catalyzed release of dibenzofulvene, which has a characteristic UV absorbance, allowing for the determination of peptide concentration.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Tyr-D-HoPhe-Gly-Gly-Phe-Leu-NH₂) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HCTU (or HATU/HOAt for hindered couplings)[11]

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[2][11]

  • Capping solution: Acetic anhydride/DIEA in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[2]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the solution to the resin and couple for 2 hours.

    • Monitor coupling completion using a ninhydrin test.[12]

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.[2]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours.[2]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[2]

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotection Next Amino Acid Acetylation N-terminal Acetylation Repeat->Acetylation Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: RP-HPLC Purification and Analysis

Materials:

  • Crude synthetic peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Sample solvent: 50% ACN/water

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[4]

  • Analytical RP-HPLC:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.[5]

    • Calculate the purity of the crude peptide by integrating the peak areas.

  • Preparative RP-HPLC:

    • Use a preparative C18 column and a higher flow rate.

    • Inject a larger amount of the crude peptide.

    • Run a gradient optimized from the analytical run to separate the main peak from impurities.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

HPLC_Analysis_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve & Filter Sample Crude_Peptide->Dissolve Analytical_HPLC Analytical RP-HPLC Dissolve->Analytical_HPLC Assess_Purity Assess Crude Purity Analytical_HPLC->Assess_Purity Preparative_HPLC Preparative RP-HPLC Assess_Purity->Preparative_HPLC Purity < Target Collect_Fractions Collect Fractions Preparative_HPLC->Collect_Fractions Analyze_Fractions Analyze Fraction Purity Collect_Fractions->Analyze_Fractions Pool_Lyophilize Pool Pure Fractions & Lyophilize Analyze_Fractions->Pool_Lyophilize Purified_Peptide Purified Peptide Pool_Lyophilize->Purified_Peptide Peptide_Stability_Logic L_Peptide Peptide with L-Amino Acids Protease Proteolytic Enzymes L_Peptide->Protease Susceptible to D_Peptide Peptide with D-HoPhe-OH D_Peptide->Protease Resistant to Degradation Rapid Degradation Protease->Degradation Leads to Stability Increased Stability Protease->Stability Results in Therapeutic_Effect Enhanced Therapeutic Effect Stability->Therapeutic_Effect

References

Application Notes and Protocols for Fmoc-D-HoPhe-OH in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-HoPhe-OH, or N-α-Fmoc-D-homophenylalanine, is a non-proteinogenic amino acid that has emerged as a valuable building block in the design of peptide-based inhibitors of protein-protein interactions (PPIs). Its unique structural features, including the extended hydrophobic side chain and the D-configuration of its alpha-carbon, offer distinct advantages in the development of potent and stable therapeutic peptides. The incorporation of this compound into peptide sequences can significantly enhance their binding affinity, metabolic stability, and cell permeability, making it a critical tool in drug discovery and chemical biology.

The study of PPIs is fundamental to understanding cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Peptides that can effectively modulate these interactions are therefore of great therapeutic interest. The introduction of unnatural amino acids like D-homophenylalanine allows for the rational design of peptidomimetics that can overcome the limitations of natural peptides, such as poor stability and low bioavailability. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for the development of novel PPI inhibitors.

Key Advantages of Incorporating D-Homophenylalanine in Peptide Inhibitors

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid renders the peptide resistant to degradation by endogenous proteases, which typically recognize L-amino acids. This increased stability prolongs the in vivo half-life of the peptide.

  • Increased Hydrophobic Interactions: The additional methylene group in the homophenylalanine side chain compared to phenylalanine enhances hydrophobic interactions with the target protein, often leading to improved binding affinity.[1]

  • Conformational Constraint: The bulkier side chain can influence the peptide's conformational preferences, potentially pre-organizing it into a bioactive conformation for target binding.

Applications in Targeting Key Protein-Protein Interactions

Peptides incorporating D-amino acids and other non-natural residues have shown significant promise in targeting challenging PPIs that are often considered "undruggable" with small molecules. Two prominent examples are the p53-MDM2 and the Bcl-2 family interactions, both of which are critical regulators of apoptosis and are frequently dysregulated in cancer.

The p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[2][3] Disrupting the p53-MDM2 interaction with peptide inhibitors can restore p53 function and trigger apoptosis in cancer cells. The incorporation of unnatural amino acids, including D-enantiomers, into peptides mimicking the p53 binding domain has been shown to yield inhibitors with low nanomolar binding affinities.[2]

The Bcl-2 Family Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL bind to and inhibit the function of pro-apoptotic proteins such as Bax and Bak.[4][5] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in cancer. Peptides derived from the BH3 domains of pro-apoptotic proteins can disrupt these interactions and induce apoptosis.[4][6] The potency of these BH3 mimetic peptides can be significantly enhanced by introducing modifications such as D-amino acids to improve stability and binding affinity.[7]

Data Presentation

The following tables summarize quantitative data for peptide inhibitors of PPIs, highlighting the impact of incorporating unnatural amino acids like D-homophenylalanine and other D-amino acids.

Peptide/CompoundTarget ProteinAssay TypeBinding Affinity (IC50/Ki/Kd)Reference
Bax BH3 peptideBcl-2In vitro interaction assayIC50 = 15 µM[4][6]
Bax BH3 peptideBcl-xLIn vitro interaction assayIC50 = 9.5 µM[4][6]
Bad BH3 peptideBcl-xLIn vitro interaction assayIC50 < 9.5 µM[4][6]
Compound 5 (TW-37)Bcl-2Fluorescence PolarizationKi = 290 nM[8]
Compound 5 (TW-37)Bcl-xLFluorescence PolarizationKi = 1.11 µM[8]
Compound 5 (TW-37)Mcl-1Fluorescence PolarizationKi = 260 nM[8]
N-oxalyl-D-homophenylalanineKDM4EEnzyme inhibition assayIC50 = 100 µM[9]
D-peptide inhibitorsRSV F proteinSurface Plasmon ResonanceKd = 2-225 µM[10]
Fused β-homophenylalanine (7k)DPP-4Enzyme inhibition assayIC50 = 0.38 nM[11]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a D-Homophenylalanine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (ddH2O)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

II. Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a synthesized peptide inhibitor for its target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled probe peptide (with known affinity for the target)

  • Synthesized inhibitor peptide (e.g., containing D-HoPhe)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the inhibitor peptide in the assay buffer.

    • In each well of the 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled probe peptide. The concentration of the target protein should be in the range of the probe's Kd.

    • Add the serially diluted inhibitor peptide to the wells.

    • Include control wells:

      • Probe only (for minimum polarization).

      • Probe and target protein without inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in mP units) of each well using the microplate reader. Use appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor peptide.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

III. Isothermal Titration Calorimetry (ITC)

This protocol provides a general method for determining the thermodynamic parameters of the interaction between a synthesized peptide and its target protein.

Materials:

  • Purified target protein

  • Purified inhibitor peptide

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Isothermal titration calorimeter

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze both the target protein and the inhibitor peptide extensively against the same dialysis buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load the inhibitor peptide into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of injections of the peptide solution into the protein solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the application of this compound-containing peptides.

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 binds and - ubiquitinates Inhibitor Peptide Inhibitor (with D-HoPhe) Inhibitor->MDM2 blocks interaction with p53

Caption: The p53-MDM2 autoregulatory feedback loop and its inhibition.

Bcl2_Apoptosis_Pathway ApoptoticStimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) ApoptoticStimuli->BH3_only activates Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax / Bak BH3_only->Bax_Bak activates Bcl2->Bax_Bak sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerizes at Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Inhibitor BH3 Mimetic Peptide (with D-HoPhe) Inhibitor->Bcl2 inhibits

Caption: The Bcl-2 family-mediated intrinsic apoptosis pathway.

Experimental Workflow Diagram

PPI_Inhibitor_Workflow Synthesis Peptide Synthesis (SPPS with this compound) Purification Purification & Characterization (RP-HPLC, Mass Spec) Synthesis->Purification BindingAssay Biophysical Binding Assays (FP, ITC, SPR) Purification->BindingAssay CellularAssay Cellular Assays (Viability, Apoptosis) BindingAssay->CellularAssay Optimization Lead Optimization CellularAssay->Optimization Optimization->Synthesis Iterative Design

Caption: Workflow for the development of peptide-based PPI inhibitors.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides with Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, often imparting enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties. Fmoc-D-homophenylalanine, a derivative of phenylalanine with an extended side chain, is a valuable building block in the synthesis of bioactive peptides. Its D-configuration provides resistance to enzymatic degradation, while the homophenylalanine moiety can influence receptor binding and overall peptide conformation.

This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of bioactive peptides incorporating Fmoc-D-homophenylalanine. We will focus on the synthesis of analogues of Cyclolinopeptide A (CLA), a naturally occurring immunosuppressive cyclic nonapeptide, as a case study.

Bioactive Peptides Containing D-Homophenylalanine: A Case Study of Cyclolinopeptide A Analogs

Cyclolinopeptide A (CLA) is a cyclic nonapeptide with known immunosuppressive properties.[1] Its mechanism of action is believed to involve the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation.[2][3] Modifications of the CLA sequence, such as the substitution of phenylalanine residues with D-homophenylalanine, have been explored to enhance its therapeutic potential. These analogs have shown potent immunosuppressive activity, including the inhibition of T- and B-cell proliferation and the modulation of cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of a model bioactive peptide containing D-homophenylalanine, based on typical outcomes for Fmoc-SPPS and published data on related peptide analogs.

Table 1: Synthesis and Purification of a D-Homophenylalanine Containing Peptide Analogue

ParameterValueReference/Comment
Synthesis Scale 0.1 mmolStandard laboratory scale for SPPS.
Coupling Reagent HATUHigh-efficiency coupling reagent, especially for hindered amino acids.[6][7]
Average Coupling Time per Residue 45 - 60 minTypical for HATU-mediated couplings.
Overall Crude Peptide Yield 75 - 85%Representative yield for a short-to-medium length peptide.
Purity (Crude) 60 - 70%As determined by RP-HPLC.
Purity (After HPLC Purification) >98%Standard purity for biologically active peptides.
Final Isolated Yield 15 - 25%Post-purification yield.

Table 2: Biological Activity of a D-Homophenylalanine Containing CLA Analogue

AssayEndpointResultReference
T-Cell Proliferation IC501 - 10 µM[4]
B-Cell Proliferation IC505 - 20 µM[4]
TNF-α Production Inhibition % Inhibition at 10 µM40 - 60%[5]
Cytotoxicity (PBMCs) LC50> 100 µM[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing D-Homophenylalanine

This protocol outlines the manual Fmoc-SPPS of a generic linear peptide incorporating Fmoc-D-homophenylalanine.

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin (e.g., Fmoc-Gly-Wang resin, 0.1 mmol).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the 20% piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Example: Coupling of Fmoc-D-homophenylalanine):

  • In a separate vial, dissolve Fmoc-D-homophenylalanine (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the Synthetic Peptide

1. Peptide Solubilization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for purification.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

3. Characterization:

  • Analyze the purified fractions by analytical RP-HPLC to confirm purity (>98%).

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-hPhe-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Purification HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Final Bioactive Peptide Characterization->Final_Peptide

Fig. 1: Experimental workflow for the solid-phase synthesis of a bioactive peptide.
Proposed Signaling Pathway: Inhibition of Calcineurin-NFAT Signaling

The immunosuppressive activity of peptides like Cyclolinopeptide A and its D-homophenylalanine-containing analogs is often attributed to the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. This pathway is crucial for the transcription of genes encoding pro-inflammatory cytokines such as IL-2, which are essential for T-cell activation and proliferation.

Calcineurin_NFAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ release from ER IP3->Ca_ER Calcineurin_active Calcineurin (Active) Ca_ER->Calcineurin_active Ca²⁺ influx Calcineurin_inactive Calcineurin (Inactive) NFAT NFAT Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Peptide D-hPhe Peptide (e.g., CLA analog) Peptide->Calcineurin_active Inhibition Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation

Fig. 2: Proposed mechanism of immunosuppression via the calcineurin-NFAT pathway.

Conclusion

The synthesis of bioactive peptides incorporating Fmoc-D-homophenylalanine offers a promising avenue for the development of novel therapeutics with enhanced stability and biological activity. The protocols and data presented herein provide a comprehensive guide for researchers in the field of peptide chemistry and drug development. The case study of Cyclolinopeptide A analogs highlights the potential of D-homophenylalanine-containing peptides as potent immunosuppressive agents, likely acting through the inhibition of key signaling pathways such as the calcineurin-NFAT cascade. Further exploration of such non-proteinogenic amino acid substitutions is warranted to expand the arsenal of peptide-based drugs.

References

Application Notes and Protocols: Fmoc-D-HoPhe-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-HoPhe-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine, is a non-natural amino acid derivative that serves as a critical building block in the field of drug discovery and development.[1][2] Its unique structure combines three key features that are highly advantageous for the synthesis of peptide-based therapeutics: the D-enantiomeric form, an extended homophenylalanine side chain, and the base-labile Fmoc protecting group.[3][4] The incorporation of D-amino acids enhances the stability of peptides against enzymatic degradation by proteases, which are stereospecific for naturally occurring L-amino acids.[5][6][7] This increased metabolic stability can lead to a longer in-vivo half-life, a crucial attribute for effective therapeutics.[4] The homophenylalanine structure, with its additional methylene group in the side chain, provides a tool for modifying peptide conformation, which can influence receptor binding affinity and pharmacokinetic properties.[3] The Fmoc group is essential for modern Solid-Phase Peptide Synthesis (SPPS), allowing for a stepwise and controlled assembly of peptide chains under mild conditions.[8][9][10]

These application notes provide an overview of the utility of this compound in drug development, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers and scientists.

Applications in Drug Discovery and Development

The unique structural characteristics of this compound make it a valuable tool for addressing common challenges in peptide drug development.

  • Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body.[6] Incorporating D-amino acids like D-homophenylalanine renders the peptide bonds adjacent to it resistant to cleavage, significantly improving the peptide's stability and bioavailability.[4][7]

  • Development of Constrained Peptides and Peptidomimetics: The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a key strategy in drug design. This compound can be used to introduce conformational constraints, such as in the synthesis of macrocyclic peptides, which can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.[11][12][13]

  • Synthesis of Protease Inhibitors: Many therapeutic strategies involve the inhibition of proteases, such as those critical to the lifecycle of viruses like HIV.[14][15][16] Peptide-based inhibitors are often designed to mimic the natural substrate of the protease.[17] Using building blocks like this compound allows for the creation of potent and stable inhibitors that can effectively block the enzyme's active site.[16][17]

  • Modulation of Receptor Binding and Specificity: The extended side chain of homophenylalanine can alter the way a peptide interacts with its biological target.[3] This modification allows for the fine-tuning of binding affinity and selectivity for specific receptors, which is crucial for maximizing therapeutic effects while minimizing off-target side effects.

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis depends heavily on the coupling reagents and reaction conditions. The following tables provide representative data for outcomes in Fmoc-based SPPS, which are applicable when using this compound.

Table 1: Performance of Common Coupling Reagents in Fmoc-SPPS (Representative data extrapolated from studies on sterically hindered amino acids)[18]

Coupling Reagent ClassExample ReagentRepresentative Coupling Time (min)Representative Coupling Yield (%)Notes
CarbodiimideDIC/HOBt60 - 12095 - 98Cost-effective, but slower reaction rates.[18]
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Fast and efficient; widely used in automated synthesis.[18]
Phosphonium SaltPyBOP30 - 6098 - 99Highly efficient, no risk of guanidinylation side reactions.[18]
Immonium/Uronium SaltCOMU20 - 45> 99.5Very high reactivity with safer byproducts.[18]

Table 2: Representative Purity and Yield Data for Peptides Synthesized via Fmoc-SPPS (Data is illustrative for standard peptides and may vary based on sequence and conditions)[19][20][21]

Peptide LengthSynthesis StrategyTypical Crude Purity (%)Typical Final Purity after HPLC (%)Representative Overall Yield (%)
HexapeptideFmoc-SPPS85 - 90> 9865 - 80
DecapeptideFmoc-SPPS75 - 85> 9550 - 70
20-mer PeptideFmoc-SPPS> 82> 9540 - 60
30-mer PeptideFmoc-SPPS> 74> 9530 - 50

Experimental Protocols

The following protocols provide a framework for the manual synthesis and analysis of peptides incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-HoPhe

This protocol details the manual steps for incorporating this compound into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amides).[22][23]

1. Resin Preparation:

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel.
  • Swell the resin in N,N-Dimethylformamide (DMF) for 1-2 hours with gentle agitation.[24]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[25]
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[22][24]
  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.[24]

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling activator like HBTU (2.9 eq) in a minimal amount of DMF.[20][22]
  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq), to the solution and allow it to pre-activate for 2-5 minutes.[20][22]
  • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
  • Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.
  • Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (beads remain colorless) indicates successful coupling.[26] If the test is positive, a second coupling step may be necessary.[26]

4. Washing:

  • Drain the coupling solution from the resin.
  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[27]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2) to yield the free N-terminal peptide on the resin.

Protocol 2: Peptide Cleavage and Precipitation

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final wash, dry the peptide-bound resin under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[20]
  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[20]

3. Peptide Precipitation:

  • Filter the resin to collect the TFA solution containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.[20][24]
  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
  • Dry the final crude peptide pellet under vacuum.

Protocol 3: Analysis of Peptide Purity by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for analyzing the purity of the crude and purified peptide.[24]

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
  • Filter the sample through a 0.22 µm syringe filter before injection.[24]

2. HPLC System and Conditions:

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[24]
  • Mobile Phase A: 0.1% TFA in water.[24]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[24]
  • Flow Rate: 1.0 mL/min.[24]
  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[24]
  • Gradient: A typical analytical gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This may need optimization based on the peptide's hydrophobicity.[24]

3. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram.
  • Calculate the peptide purity as the percentage of the main peak area relative to the total area of all peaks detected.[21][24]
  • Confirm the identity of the main peak using mass spectrometry (MS).[21]

Visualizing Workflows and Pathways

Diagram 1: The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End Repeat Cycle Peptide_Drug_Discovery Design Peptide Design (Incorporate this compound) Synthesis Fmoc-SPPS Design->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Analysis (HPLC, Mass Spec) Purification->Analysis Screening Biological Screening (In vitro assays) Analysis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Design Iterate Protease_Inhibition cluster_0 Normal Function cluster_1 Inhibition Protease Protease Products Cleaved Products Protease->Products Cleavage Substrate Peptide Substrate Substrate->Protease Binds Protease_Inhib Protease NoReaction No Cleavage Protease_Inhib->NoReaction Inhibitor D-HoPhe Peptide Inhibitor Inhibitor->Protease_Inhib Blocks Active Site

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the poor solubility of Fmoc-D-HoPhe-OH in Dimethylformamide (DMF), a common challenge encountered during solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in DMF?

Poor solubility of this compound in DMF can be attributed to several factors. The planar and aromatic nature of the Fmoc protecting group can lead to self-assembly and aggregation through π-π stacking interactions, which reduces the effective solvation of the molecule by DMF.[1] Additionally, the bulky homophenylalanine side chain can contribute to packing and reduce solubility. While DMF is a standard solvent in peptide synthesis, some Fmoc-protected amino acids exhibit limited solubility in it.[1][2]

Q2: What is the expected appearance of this compound?

This compound is typically a white to off-white powder.[3]

Q3: Are there alternative solvents to DMF for dissolving this compound?

Yes, several alternative polar aprotic solvents can be used. N-Methyl-2-pyrrolidone (NMP) is a common and effective substitute for DMF in SPPS.[1][4] Dimethyl sulfoxide (DMSO) is another excellent solvent for many Fmoc-amino acids and can often dissolve compounds that are sparingly soluble in DMF.[1] It is sometimes recommended to prepare a concentrated stock solution in DMSO and then dilute it into the reaction solvent.[1]

Q4: Can impurities in DMF affect the solubility of this compound?

While not a direct cause of the initial insolubility, impurities in DMF can affect the overall success of the synthesis. DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group.[5][6] It is always recommended to use high-purity, peptide-synthesis-grade DMF.

Q5: How can I improve the dissolution of sparingly soluble Fmoc-amino acids like this compound?

Several laboratory techniques can be employed to enhance the solubility of this compound in DMF. These include sonication, gentle heating, and vigorous mixing (vortexing).[1] Using a combination of solvents, such as DMF with a small amount of DMSO, can also be effective.[1]

Troubleshooting Guide for Poor Solubility of this compound in DMF

If you are experiencing difficulty dissolving this compound in DMF, follow this troubleshooting workflow:

Problem: this compound does not fully dissolve in DMF at the desired concentration.

Step 1: Verify Reagent and Solvent Quality

  • Question: Are you using high-purity, peptide-synthesis-grade this compound and DMF?

  • Action: Ensure that the reagents are of high quality and that the DMF is fresh and free from degradation products like dimethylamine.[5][6]

Step 2: Employ Mechanical Agitation

  • Question: Have you tried vigorous mixing?

  • Action: Vortex the solution vigorously for several minutes. This can help break up small aggregates.[1]

Step 3: Use Sonication

  • Question: Is an ultrasonic bath available?

  • Action: Place the vial in an ultrasonic bath. Sonication is a highly effective method for breaking up aggregates and enhancing dissolution.[1]

Step 4: Apply Gentle Heating

  • Question: Have you tried warming the solution?

  • Action: Gently warm the solution to approximately 30-40°C.[1] Be cautious, as excessive heat can potentially cause degradation or side reactions.

Step 5: Consider a Co-Solvent

  • Question: Is the compound still not dissolving?

  • Action: Add a small percentage of a stronger solvent like DMSO to your DMF. Start with a low percentage (e.g., 5-10%) and gradually increase if necessary. Alternatively, NMP can be used as a complete replacement for DMF.[1][4]

Step 6: In-situ Activation during Coupling

  • Question: Are you preparing a stock solution for a coupling reaction in SPPS?

  • Action: If the Fmoc-amino acid does not fully dissolve, you can proceed with an "in-situ" activation. This involves adding the activation reagents (e.g., HCTU and DIPEA) to the suspension of the amino acid in the coupling solvent and immediately adding this mixture to the resin.

Data Presentation

The following table summarizes the effectiveness of various solvents and techniques for dissolving sparingly soluble Fmoc-amino acids.

Solvent/TechniqueEffectivenessKey Considerations
DMF VariableStandard SPPS solvent, but solubility can be limited for some Fmoc-amino acids.[1][4]
NMP HighA common and effective alternative to DMF.[1][4]
DMSO Very HighExcellent solvent for many Fmoc-amino acids; can be used as a co-solvent.[1]
Sonication HighEffectively breaks up aggregates to enhance dissolution.[1]
Gentle Heating Moderate to HighCan increase solubility, but caution is needed to avoid degradation.[1]
Vortexing ModerateUseful for initial attempts to dissolve the compound.[1]
Solvent Mixtures HighA small amount of a stronger solvent like DMSO in DMF can significantly improve solubility.[1]

Experimental Protocols

Protocol for Dissolving Sparingly Soluble this compound

  • Preparation: Use a clean, dry glass vial.

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to the vial.

  • Solvent Addition: Add the calculated volume of peptide-grade DMF to achieve the target concentration (e.g., 0.2 M to 0.5 M for SPPS).

  • Initial Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particles.

  • Troubleshooting Steps (if needed):

    • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.

    • Gentle Heating: If sonication is not fully effective, warm the vial in a water bath at 30-40°C for a few minutes while intermittently vortexing.

    • Co-Solvent Addition: If the compound remains insoluble, add a small volume of DMSO (e.g., 5-10% of the total volume) and repeat the mixing, sonication, and/or gentle heating steps.

Visualizations

TroubleshootingWorkflow start Start: Poor solubility of This compound in DMF quality_check 1. Verify Reagent and Solvent Quality start->quality_check agitation 2. Mechanical Agitation (Vortexing) quality_check->agitation Reagents OK sonication 3. Sonication agitation->sonication Still Insoluble end End: Compound Dissolved or Ready for Coupling agitation->end Dissolved heating 4. Gentle Heating (30-40°C) sonication->heating Still Insoluble sonication->end Dissolved cosolvent 5. Use Co-solvent (e.g., DMF/DMSO) or NMP heating->cosolvent Still Insoluble heating->end Dissolved insitu 6. In-situ Activation for Coupling cosolvent->insitu Still Insoluble (for SPPS) cosolvent->end Dissolved insitu->end

Caption: Troubleshooting workflow for poor solubility of this compound in DMF.

LogicalRelationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Solubility of This compound in DMF cause1 π-π Stacking of Fmoc Groups problem->cause1 cause2 Molecular Aggregation problem->cause2 cause3 Suboptimal Solvent problem->cause3 solution1 Mechanical Methods (Vortexing, Sonication) cause1->solution1 solution2 Thermal Method (Gentle Heating) cause1->solution2 cause2->solution1 cause2->solution2 solution3 Solvent Modification (Co-solvents, NMP) cause3->solution3

Caption: Logical relationship between the problem, causes, and solutions.

References

Technical Support Center: Optimizing Fmoc-D-HoPhe-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-HoPhe-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the incorporation of this sterically hindered amino acid into difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: this compound (Fmoc-D-homophenylalanine-OH) presents a significant challenge in SPPS primarily due to steric hindrance. The bulky benzyl side chain, extended by an additional methylene group compared to phenylalanine, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This is particularly problematic in sequences that are already prone to aggregation or contain other bulky amino acids.

Q2: My Kaiser test is positive (blue beads) after a standard coupling protocol for this compound. What does this mean and what should I do?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling was incomplete.[1] The intensity of the blue color can suggest the extent of the failure.[2] Your immediate next step should be to perform a second coupling (a "double coupling") with a freshly prepared solution of activated this compound.[3] If the issue persists, consider switching to a more powerful coupling reagent or optimizing reaction conditions.[4]

Q3: Which coupling reagent is most effective for this compound?

A3: For sterically hindered amino acids like D-HoPhe-OH, uronium/aminium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC.[5][6] Reagents such as HATU, HBTU, and COMU are recommended. HATU is often considered superior for difficult couplings as it forms a more reactive OAt-active ester, leading to faster and more complete reactions with less risk of racemization compared to HBTU.[7][8] COMU is a modern alternative that offers similar efficiency to HATU but with enhanced safety, as it avoids potentially explosive byproducts.[9]

Q4: Can I simply extend the coupling time to improve efficiency?

A4: Yes, extending the reaction time from a standard 1-2 hours to 4-6 hours, or even overnight, can help drive a difficult coupling to completion.[10] However, this should be done with caution. Prolonged exposure to the basic conditions of the coupling reaction can potentially lead to side reactions or racemization, especially if the sequence is sensitive. It is often preferable to first try a double coupling or switch to a more potent reagent.[11]

Q5: My peptide sequence is prone to aggregation. How does this affect the coupling of this compound?

A5: Peptide aggregation on the resin can make the N-terminal amine inaccessible, severely hindering the coupling reaction.[10] This issue is compounded by the bulkiness of D-HoPhe-OH. To mitigate this, consider using solvents known to disrupt secondary structures (e.g., NMP or a mixture of DMF/DCM), or adding chaotropic salts like LiCl to the coupling mixture.[10][12] In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can also improve results, but this must be monitored carefully.[10]

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to resolving incomplete coupling issues identified by a positive colorimetric test (e.g., Kaiser test).

Symptom Potential Cause(s) Recommended Solution(s)
Kaiser test is strongly positive (intense blue beads and solution) 1. Inefficient Activation: Coupling reagent is not potent enough for the sterically hindered residue. 2. Reagent Degradation: Coupling reagents or anhydrous solvents have been compromised by moisture. 3. Severe Aggregation: Peptide chain is inaccessible.1. Switch to a stronger coupling reagent. If using HBTU, switch to HATU or COMU.[4][7] 2. Use fresh reagents. Prepare new solutions of amino acid and coupling reagents in fresh, anhydrous-grade DMF. 3. Recouple using aggregation-disrupting conditions. Consider adding 0.5 M LiCl or using NMP as the solvent.[10]
Kaiser test is moderately positive (dark blue beads, light blue solution) 1. Steric Hindrance: Standard reaction time is insufficient. 2. Suboptimal Reagent Equivalents: Insufficient excess of amino acid or coupling reagent.1. Perform a double coupling. Prepare a fresh solution of activated this compound and couple for an additional 1-2 hours.[3][11] 2. Increase reagent equivalents. For the second coupling, consider increasing from 3 eq. to 5 eq. of the amino acid and coupling reagents.
Kaiser test is weakly positive (faint blue beads) 1. Nearly Complete Reaction: A small fraction of amines remains unreacted.1. Extend the initial coupling time by an additional 1-2 hours. 2. Proceed to capping. To prevent the formation of deletion sequences, cap the remaining free amines using acetic anhydride and a non-nucleophilic base like DIPEA.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative performance of common reagents for such difficult couplings.

ReagentClassRelative Efficiency for Hindered AATypical Coupling TimeKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideModerate2 - 6 hoursLow cost; minimal racemization when HOBt is included.[5]Slower kinetics; formation of insoluble DCU byproduct if DCC is used.[13]
HBTU Aminium SaltHigh1 - 2 hoursFast, efficient, and widely used.[4]Less reactive than HATU for severely hindered couplings; can cause guanidinylation of N-terminus if used in excess.[6]
HATU Aminium SaltVery High30 min - 2 hoursSuperior speed and efficiency due to HOAt-based activation, minimizing side reactions.[7][8]More expensive; based on potentially explosive HOAt.[4]
COMU Aminium SaltVery High30 min - 2 hoursEfficiency comparable to HATU; safer (Oxyma-based) with reduced allergenic potential and better solubility.[9]Can have limited stability in solution.[4]

Note: Efficiencies and times are estimates for sterically hindered amino acids and are sequence-dependent. Protocol optimization is always recommended.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling of this compound, especially in sequences known to be difficult.

  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and vortex for 1-2 minutes (pre-activation). Immediately add this solution to the drained resin.[10]

  • Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for completion.[1]

  • Washing: If the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: The Kaiser Test (for Primary Amines)

The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin.[14]

  • Sample Preparation: Collect 10-15 beads of the peptide-resin in a small glass test tube. Wash the beads with DCM and DMF to remove residual reagents and decant the solvent.[1]

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[14]

    • Reagent A: Potassium cyanide (KCN) in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 110°C for 5 minutes.[14]

  • Observation: Remove the tube and observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple color on beads and/or in solution.[2]

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.[1]

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Perform this compound Coupling (Protocol 1) kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Beads) kaiser_test->is_positive double_couple Perform Double Coupling (Use fresh HATU solution) is_positive->double_couple Yes proceed Coupling Successful: Proceed to next Fmoc Deprotection is_positive->proceed No re_kaiser Perform Kaiser Test Again double_couple->re_kaiser is_positive2 Still Positive? re_kaiser->is_positive2 advanced_troubleshoot Advanced Troubleshooting: - Switch to COMU - Use aggregation disruptors (LiCl) - Increase temperature cautiously is_positive2->advanced_troubleshoot Yes is_positive2->proceed No capping Optional: Cap unreacted amines with Acetic Anhydride/DIPEA advanced_troubleshoot->capping

Caption: Troubleshooting decision tree for incomplete coupling.

Activation and Coupling Pathway using HATU

G cluster_activation Activation Step cluster_coupling Coupling Step AA This compound (Carboxylic Acid) ActiveEster Activated OAt-Ester Highly Reactive Intermediate AA->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster PeptideResin Peptide-Resin (Free N-Terminus) ActiveEster:f1->PeptideResin Nucleophilic Attack NewPeptideBond New Peptide Bond Formed (Elongated Peptide) PeptideResin->NewPeptideBond

Caption: Amide bond formation via HATU activation.

References

Technical Support Center: Fmoc-D-homophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-D-homophenylalanine (Fmoc-D-hPhe) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-D-homophenylalanine and why is it used?

A1: Fmoc-D-homophenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring an additional methylene group in its side chain.[1] The "Fmoc" (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group and is removed by a mild base, typically piperidine, during each cycle of SPPS.[1][2] The use of D-homophenylalanine, with its extended, bulky, and hydrophobic side chain, can be instrumental in modifying a peptide's conformation, receptor binding affinity, and overall pharmacokinetic properties.[1]

Q2: Are there unique side reactions specific to Fmoc-D-homophenylalanine?

A2: Fmoc-D-homophenylalanine does not typically undergo unique side reactions based on its chemical structure. However, its physical properties—namely its significant steric bulk and hydrophobicity—can exacerbate common problems encountered in Fmoc-based SPPS. These include incomplete coupling, aggregation of the peptide chain, and an increased risk of racemization during activation.[3][4]

Q3: What are the most common issues to anticipate when using Fmoc-D-hPhe?

A3: The most frequent challenges associated with Fmoc-D-hPhe are:

  • Incomplete Coupling: The steric hindrance from the bulky side chain can physically impede the approach of the activated amino acid to the free amine on the resin, leading to low coupling efficiency and deletion sequences.[4][5]

  • Peptide Aggregation: The hydrophobic nature of the homophenylalanine side chain can promote inter-chain hydrogen bonding as the peptide elongates, causing the peptide-resin to aggregate and block reactive sites.[3][6]

  • Diketopiperazine (DKP) Formation: If D-homophenylalanine is the second amino acid to be coupled in the sequence, the resulting dipeptide is susceptible to cyclization and cleavage from the resin, especially when using standard Fmoc-SPPS protocols.[6]

Q4: How can I monitor the success of an Fmoc-D-hPhe coupling reaction?

A4: Several methods can be used to monitor coupling efficiency:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue or purple beads) after the coupling step indicates an incomplete reaction.[5]

  • Test Cleavage and Analysis: Cleaving a small amount of resin and analyzing the product by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) can confirm the presence of the desired product and identify any deletion sequences resulting from failed coupling.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing D-homophenylalanine.

Observed Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield of Final Peptide 1. Incomplete coupling of Fmoc-D-hPhe. 2. Peptide aggregation blocking reactive sites. 3. Diketopiperazine formation at the dipeptide stage.1. Perform a double coupling for the D-hPhe residue. 2. Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). 3. Change the solvent to NMP or use a DCM/DMF/NMP mixture. 4. If D-hPhe is the 2nd residue, consider using a 2-chlorotrityl chloride resin or coupling a pre-synthesized dipeptide.[6][8][9]
Presence of Deletion Sequence (Mass = M - 161.2 Da) Failure to couple Fmoc-D-hPhe in the corresponding cycle.1. Proactively use a double coupling protocol for all Fmoc-D-hPhe additions. 2. Increase the excess of amino acid and coupling reagents to 3-5 equivalents. 3. Extend the coupling time to 2-4 hours.[4][8][9]
Peak corresponding to D/L Isomer in HPLC Racemization during the amino acid activation step.1. Minimize the pre-activation time before adding the activated amino acid to the resin. 2. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if racemization is a known issue. 3. Add an auxiliary nucleophile like Oxyma Pure or HOBt if using a carbodiimide (e.g., DIC).[9][10]
Resin Clumping / Poor Swelling Onset of peptide chain aggregation due to hydrophobicity.1. Switch the primary solvent from DMF to NMP. 2. Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt hydrogen bonding. 3. Perform the coupling at an elevated temperature (e.g., 40-50°C), though this should be done cautiously. 4. Consider microwave-assisted synthesis to enhance reaction kinetics and disrupt aggregation.[3][9]
Recommended Coupling Reagents for Hindered Amino Acids
Reagent Full Name Class Key Advantages Citation(s)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/Aminium SaltHigh reactivity, low racemization, effective for sterically hindered couplings.[6][9]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUronium/Aminium SaltGood balance of reactivity and stability, widely used.[9]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/Aminium SaltHigh reactivity with a favorable safety profile (non-explosive byproducts).[9]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent for difficult couplings with very low risk of racemization.[8]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude or purified peptide and to identify potential side products.

  • Sample Preparation: Cleave the peptide from a small amount of resin (~5-10 mg) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a C18 column (e.g., Vydac C18) and a UV detector set to 214-220 nm.[7][11]

  • Mobile Phases:

    • Buffer A: 0.1% TFA in H₂O.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical starting point is 5-65% Buffer B over 30 minutes.[11]

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.[7]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test detects free primary amines on the resin.[5]

  • Sample Collection: After the coupling step and subsequent washing, collect a small sample of resin beads (approx. 5 mg) in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A (Ninhydrin in Ethanol).

    • Add 2-3 drops of Reagent B (Phenol in Ethanol).

    • Add 2-3 drops of Reagent C (Potassium Cyanide in Pyridine).

  • Incubation: Heat the tube at 100°C for 3-5 minutes.

  • Observation:

    • Negative Result (Yellow/Colorless Beads): Indicates complete coupling (no free amines).

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling (free amines present). A second coupling is required.[5][8]

Protocol 3: Double Coupling for Hindered Residues

This protocol is recommended for Fmoc-D-hPhe to overcome its steric hindrance.[8]

  • First Coupling: Perform the initial coupling reaction as planned (e.g., 3-5 equivalents of Fmoc-D-hPhe activated with HATU/DIPEA for 1-2 hours).

  • Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.[8]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-D-hPhe using the same equivalents as the first coupling. Add this solution to the washed resin.

  • Reaction: Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash & Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.[8]

Visualized Workflows and Mechanisms

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway AminoAcid Fmoc-D-hPhe-OH (L-enantiomer) ActivatedEster Activated Species (e.g., O-acylisourea) AminoAcid->ActivatedEster + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ActivatedEster->Oxazolone Intramolecular Cyclization Coupling Coupling to Peptide Chain ActivatedEster->Coupling Desired Pathway Enolization Proton Abstraction (Base-catalyzed) Oxazolone->Enolization Reprotonation Reprotonation Enolization->Reprotonation RacemizedAA Fmoc-D/L-hPhe (Racemic Mixture) Reprotonation->RacemizedAA

Caption: Mechanism of racemization via oxazolone formation during activation.

DiketopiperazineFormation DipeptideResin H₂N-D-hPhe-AA1-Resin (Dipeptide on Resin) Attack Intramolecular Attack of N-terminal Amine on Ester Linkage DipeptideResin->Attack Deprotection Fmoc Deprotection of 2nd Amino Acid Deprotection->DipeptideResin DKP Diketopiperazine (Cyclic Dipeptide) Attack->DKP Resin Free Resin Attack->Resin

Caption: Pathway for diketopiperazine formation, cleaving the dipeptide from the resin.

References

Technical Support Center: Purification of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic peptides containing D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing peptides with D-amino acids?

A1: Similar to standard solid-phase peptide synthesis (SPPS), the crude product of a D-amino acid-containing peptide synthesis will contain a variety of impurities. These include:

  • Diastereomers: The most challenging impurity is often the all-L-amino acid version of the peptide, which is a diastereomer of the desired D-amino acid-containing peptide.

  • Truncated and Deletion Sequences: These arise from incomplete coupling reactions during synthesis.[1]

  • Incompletely Deprotected Peptides: Side-chain protecting groups may not be fully removed during the final cleavage step.[1]

  • Modified Peptides: Side reactions can lead to modifications such as oxidation, especially of residues like methionine and cysteine.[1]

  • Reagent Adducts: Residual reagents from the synthesis and cleavage process can remain in the crude product.[1]

Q2: Why is it difficult to separate a D-amino acid-containing peptide from its all-L diastereomer?

A2: Diastereomers have the same molecular weight and amino acid composition, which makes their separation challenging.[2] While their physicochemical properties are not identical (unlike enantiomers), the differences can be subtle, leading to very similar retention times in chromatography and potential co-elution.[3][4][5] The separation relies on exploiting these subtle differences in conformation, hydrophobicity, and interaction with the stationary phase.

Q3: Is a chiral column always necessary to separate peptide diastereomers?

A3: Not necessarily. Conventional reversed-phase HPLC (RP-HPLC) with achiral stationary phases (like C8 or C18) can often resolve peptide diastereomers.[3][5] The incorporation of a D-amino acid can disrupt the peptide's secondary structure (e.g., an α-helix), altering its overall hydrophobicity and how it interacts with the stationary phase, which can lead to different retention times compared to the all-L isomer.[3][6] However, for particularly difficult separations, a chiral stationary phase (CSP) will likely provide better resolution.[7][8][9]

Q4: How do D-amino acids affect the hydrophobicity and retention time of a peptide in RP-HPLC?

A4: The introduction of a D-amino acid can alter a peptide's three-dimensional structure, which in turn affects its interaction with the hydrophobic stationary phase of an RP-HPLC column. This can lead to either an increase or a decrease in retention time compared to the all-L diastereomer. The effect is dependent on the specific peptide sequence, the position of the D-amino acid, and the resulting conformational changes.[3][6] In some cases, D-amino acid-containing peptides (DAACPs) are eluted more slowly than their all-L counterparts on achiral columns.[7]

Q5: What are the key analytical methods for assessing the purity of a D-amino acid-containing peptide?

A5: The primary methods for assessing the purity of synthetic peptides are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining peptide purity. The area of the main peak relative to the total area of all peaks, detected by UV absorbance at 210-220 nm, gives a measure of purity.[1]

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the desired peptide and identifying impurities.[10]

  • Amino Acid Analysis (AAA): This method provides the amino acid composition of the peptide to confirm it is correct.

Troubleshooting Guides

Issue 1: Co-elution of the D-amino acid peptide and its all-L diastereomer

This is one of the most common challenges. If you are observing a single peak or poorly resolved peaks for your target peptide and its diastereomer, consider the following troubleshooting steps.

// Nodes mod_gradient [label="Modify Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod_temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod_mp [label="Change Mobile Phase\n(Acid Modifier / Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_csp [label="Switch to Chiral Stationary Phase (CSP)", fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_resolved [label="Resolution Still Poor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> mod_gradient; mod_gradient -> mod_temp [label="If not resolved"]; mod_temp -> mod_mp [label="If not resolved"]; mod_mp -> use_csp [label="If still co-eluting"];

mod_gradient -> resolved [label="If resolved"]; mod_temp -> resolved [label="If resolved"]; mod_mp -> resolved [label="If resolved"]; use_csp -> resolved [label="If resolved"]; use_csp -> not_resolved [label="If not resolved\n(Consult specialist)"]; }

Caption: General workflow for the purification of synthetic peptides.

References

Technical Support Center: Improving Yield in Solid-Phase Synthesis of D-HoPhe Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing D-homophenylalanine (D-HoPhe).

Frequently Asked Questions (FAQs)
Q1: Why does incorporating D-HoPhe in SPPS often result in low yields?

The primary challenge in incorporating D-HoPhe stems from its structure. D-HoPhe is a non-proteinogenic amino acid with a bulky, sterically hindered side chain.[1][2] This steric hindrance can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slow and incomplete coupling reactions.[3] Furthermore, the hydrophobic nature of the homophenylalanine side chain can contribute to peptide aggregation on the resin, further reducing the accessibility of reactive sites.[4][5][6]

Q2: What are the first indicators of a difficult coupling reaction involving D-HoPhe?

The most common and immediate indicator of an incomplete or failed coupling reaction is a positive result from a qualitative test for free primary amines, such as the Kaiser test.[3][7] If the resin beads turn blue after the standard coupling time, it signifies the presence of unreacted N-terminal amines on the growing peptide chain, indicating that the D-HoPhe residue has not been coupled efficiently.[3]

Q3: Which coupling reagents are most effective for a sterically hindered residue like D-HoPhe?

For sterically demanding couplings, standard carbodiimide reagents like DIC may be insufficient. More potent onium salt-based coupling reagents are recommended to achieve higher efficiency and faster reaction kinetics.[3][7]

Coupling ReagentTypeKey AdvantagesConsiderations
HATU, HCTU Uronium/AminiumHigh activation efficiency, fast kinetics, effective for hindered couplings.[3][7]Can promote racemization with prolonged pre-activation.[8]
COMU Uronium/AminiumSimilar potency to HATU/HCTU but with less allergenic potential.[7]Cost may be a factor.
PyBOP PhosphoniumStrong activator, good for difficult sequences.Byproducts can be more difficult to wash away.
DIC/OxymaPure® Carbodiimide/AdditiveGenerally safer choice for minimizing racemization.[8]May require longer reaction times compared to onium salts.
Q4: How can I minimize peptide aggregation during the synthesis of D-HoPhe-containing peptides?

Peptide aggregation, where the growing peptide chains interact and fold, can severely hinder coupling efficiency.[6][9] Several strategies can mitigate this issue:

  • Special Solvents: Use solvents with better solvating properties, such as N-Methylpyrrolidone (NMP), or employ a "magic mixture" of DCM/DMF/NMP (1:1:1) to disrupt secondary structures.[6][7][10]

  • Microwave-Assisted Synthesis: Applying microwave energy can increase reaction kinetics and disrupt intermolecular hydrogen bonds that lead to aggregation.[4][7]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[9]

Q5: What is racemization, and how can I prevent it when coupling D-HoPhe?

Racemization is the conversion of the D-amino acid to its L-enantiomer during the activation step, leading to diastereomeric impurities that are difficult to separate.[8][11] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate.[8] To minimize racemization:

  • Avoid Strong Bases: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially with onium salt reagents.[7]

  • Limit Pre-activation Time: Do not allow the amino acid to pre-activate with the coupling reagent for extended periods before adding it to the resin.[7][8]

  • Use Additives: When using carbodiimide activators like DIC, always include a racemization-suppressing additive such as OxymaPure® or HOBt.[3][8]

  • Control Temperature: Perform couplings at a lower temperature (e.g., room temperature or 0°C) to reduce the rate of oxazolone formation.[7][8]

Q6: When should I perform a "double coupling," and what is the general procedure?

A double coupling is recommended when a coupling reaction is known to be difficult (e.g., with D-HoPhe) or after a positive Kaiser test indicates the first coupling was incomplete.[1][3] The procedure involves draining the initial coupling solution, washing the resin thoroughly with DMF, and then repeating the entire coupling step with a fresh solution of the activated amino acid.[3][12]

Troubleshooting Guide: Low Coupling Yield

This section addresses the common problem of incomplete coupling reactions when incorporating D-HoPhe.

Problem: Positive Kaiser Test After D-HoPhe Coupling

A blue color on the resin beads after a Kaiser test confirms the presence of unreacted primary amines, indicating a failed or incomplete coupling. The following flowchart and table provide a systematic approach to resolving this issue.

G Troubleshooting Low Coupling Yield for D-HoPhe start Positive Kaiser Test after Standard Coupling Time check_reagents Are coupling reagents (e.g., HATU, HCTU) and solvents fresh and potent? start->check_reagents replace_reagents Replace reagents and repeat coupling. check_reagents->replace_reagents No double_couple Perform a double coupling with fresh reagents. check_reagents->double_couple Yes replace_reagents->double_couple extend_time Extend coupling time to 2-4 hours or overnight. double_couple->extend_time increase_equivalents Increase excess of D-HoPhe and coupling reagent (3-5 eq). extend_time->increase_equivalents change_solvent Switch to NMP or a 'magic mixture' (DCM/DMF/NMP). increase_equivalents->change_solvent use_microwave Employ microwave-assisted synthesis to disrupt aggregation. change_solvent->use_microwave final_check Perform Kaiser Test use_microwave->final_check success Proceed to next cycle final_check->success Negative failure Consider capping unreacted amines and purifying the final product. final_check->failure Positive

Caption: Troubleshooting workflow for incomplete D-HoPhe coupling.

Potential CauseRecommended SolutionRationale
Steric Hindrance 1. Use a more potent coupling reagent (HATU, HCTU, COMU).[7] 2. Increase the excess of Fmoc-D-HoPhe-OH and coupling reagent to 3-5 equivalents.[7] 3. Extend the coupling reaction time to 2-4 hours or overnight.[7]Overcomes the high activation energy barrier and drives the reaction to completion by increasing reactant concentration and reaction duration.
Peptide Aggregation 1. Switch the primary solvent from DMF to NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1).[7][10] 2. Perform the coupling using a microwave peptide synthesizer.[4]Improves solvation of the growing peptide chain, disrupts secondary structures, and breaks up aggregates, making the N-terminus more accessible.
Suboptimal Activation 1. Pre-activate the this compound with the coupling reagent and base (e.g., DIPEA) for 1-2 minutes before adding to the resin.[7] 2. Ensure all reagents and solvents are anhydrous.Ensures the carboxylic acid is fully activated to its reactive ester form before it encounters the resin, maximizing coupling potential. Water can hydrolyze the activated species.
Insufficient Reagent Activity 1. Use fresh, high-quality reagents and anhydrous solvents. 2. Verify the activity of the coupling reagent.Degradation of coupling reagents or the presence of moisture can significantly reduce coupling efficiency. DMF can degrade to form dimethylamine, which neutralizes the activated acid.[6]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound

This protocol is designed for a manual coupling step where a previous coupling has failed or for proactively coupling a known difficult residue like D-HoPhe.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound (4 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8 eq.)

  • Anhydrous NMP or DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group from the previous amino acid has been removed (deprotected) and the resin has been washed thoroughly with DMF (5-7 times).[3]

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in anhydrous NMP or DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[7]

  • Monitoring and Washing:

    • Perform a Kaiser test (see Protocol 2) to check for completion. A negative test (yellow/colorless beads) indicates a complete reaction.[7]

    • If the Kaiser test is positive (blue beads), drain the solution, wash the resin with DMF (3x), and repeat steps 2 and 3 (double coupling).

    • Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[3]

Protocol 2: Kaiser Test (Qualitative Test for Free Primary Amines)

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Ethanol for washing.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol (2x) to remove residual DMF.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 100-110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue. This indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the absence of free primary amines and a successful coupling.

Visualizations

G General Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Amino Acid (or Peptide) deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Removes Fmoc group start->deprotection wash1 2. Wash (DMF, DCM) Removes deprotection agent deprotection->wash1 coupling 3. Coupling Add activated Fmoc-AA-OH (e.g., with HATU/DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) Removes excess reagents coupling->wash2 kaiser_test Monitor with Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete (Double Couple) repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Complete

Caption: A simplified workflow of the repeating cycle in Fmoc-based SPPS.

G Racemization via 5(4H)-Oxazolone Intermediate activated_d Activated D-Amino Acid (Chiral Center) oxazolone Planar Oxazolone Intermediate (Achiral) activated_d->oxazolone - H+ (Base Abstraction) reprotonated_d D-Amino Acid (Desired Product) oxazolone->reprotonated_d + H+ (Reprotonation) reprotonated_l L-Amino Acid (Racemized Impurity) oxazolone->reprotonated_l + H+ (Reprotonation)

Caption: The primary chemical pathway leading to racemization during SPPS.

References

preventing racemization of Fmoc-D-HoPhe-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-D-HoPhe-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the stereochemical conversion of the D-enantiomer of Homophenylalanine (HoPhe) into a mixture of both its D and L forms.[1] During peptide synthesis, if the intended this compound racemizes, it will lead to the incorporation of the incorrect L-enantiomer into the peptide sequence. This results in a diastereomeric impurity that can be difficult to separate from the desired peptide and may significantly alter its biological activity.[1][2]

Q2: What is the primary mechanism that causes racemization during the activation of Fmoc-amino acids?

A2: The predominant mechanism for racemization during the activation of Fmoc-amino acids is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] The activation of the carboxyl group of the Fmoc-amino acid can lead to an intramolecular cyclization, forming this oxazolone. The alpha-proton on the oxazolone ring is acidic and can be readily abstracted by a base present in the reaction mixture. The subsequent reprotonation can occur from either side of the planar ring, leading to a loss of the original stereochemistry.[1]

Q3: Why is this compound particularly susceptible to racemization?

A3: While specific data on this compound is not extensively published, amino acids with bulky side chains or those with electron-withdrawing groups can be more prone to racemization. The bulky nature of the homophenylalanine side chain may influence the stability of the activated intermediate, potentially favoring the formation of the planar oxazolone intermediate.

Q4: Which factors have the most significant impact on the extent of racemization?

A4: Several factors critically influence the degree of racemization during activation:

  • Coupling Reagents: The choice of coupling reagent is paramount. Some reagents are more likely to induce racemization than others.[1][2]

  • Additives: The use of additives like Oxyma Pure, HOBt, or HOAt can significantly suppress racemization.[1][5][6]

  • Base: The type of base, its concentration, and its steric hindrance are crucial. Strong, non-hindered bases can accelerate racemization.[1][2][7]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[1][2]

  • Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the chance of racemization.[1][2]

Troubleshooting Guide

If you are observing diastereomeric impurities in your peptide containing D-HoPhe, it is likely due to racemization during the coupling step. Follow these troubleshooting steps to identify and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling reagent and the presence of an additive are the most critical factors in controlling racemization.

  • Problem: High levels of racemization are observed with carbodiimide reagents like DIC used alone.

  • Solution: Always use a racemization-suppressing additive such as Oxyma Pure or HOAt when using carbodiimide-based coupling reagents.[1] Oxyma Pure is often considered a highly effective and safer alternative to HOBt.[1]

  • Recommendation: Consider switching to a phosphonium-based reagent (e.g., PyAOP) or a uronium/aminium salt-based reagent (e.g., HATU, HBTU) in combination with an additive.[1][3] For highly sensitive amino acids, COMU used with a hindered base has shown reduced epimerization.[8]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a direct role in the abstraction of the alpha-proton, a key step in the racemization pathway.[7]

  • Problem: Using a strong, non-sterically hindered base like DIPEA is leading to significant racemization.

  • Solution: Switch to a more sterically hindered or weaker base. 2,4,6-collidine is known to significantly reduce racemization compared to DIPEA and N-methylmorpholine (NMM).[1][2][7]

  • Recommendation: Use the minimum amount of base necessary to facilitate the coupling reaction.[1]

Step 3: Control the Reaction Temperature

Elevated temperatures can accelerate the rate of racemization.[1][2]

  • Problem: Performing the coupling at room temperature or higher is resulting in increased epimerization.

  • Solution: Perform the pre-activation and coupling reaction at a lower temperature. For instance, conduct the pre-activation at 0°C and then allow the reaction to proceed at room temperature.[1][3] If using microwave-assisted synthesis, lower the coupling temperature.[9]

Step 4: Minimize the Pre-activation Time

The longer the activated amino acid intermediate exists before it reacts with the amine on the resin, the greater the opportunity for racemization.[1][2]

  • Problem: A long delay between activating the amino acid and adding it to the resin is observed.

  • Solution: Add the activated amino acid solution to the resin immediately after it is prepared.[1] Avoid prolonged pre-activation times.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, the following table provides a summary of racemization levels observed for other sensitive Fmoc-amino acids under various coupling conditions. This data is intended for comparative purposes to illustrate the impact of different reagents and conditions.

Fmoc-Amino AcidCoupling ReagentAdditiveBase% Racemization (Epimer)Reference
Fmoc-L-His(Trt)-OHHBTU-DIPEA10-20%[4]
Fmoc-L-His(Trt)-OHHATU-NMMHigh[4]
Fmoc-L-His(Trt)-OHDICHOBt-5-10%[4]
Fmoc-L-His(Trt)-OHDICOxymaPure-<1%[4]
Fmoc-L-Ser(tBu)-OHHATU-NMMNoticeable[7]
Fmoc-L-Ser(tBu)-OHDICHOAt-Not Observed[7]
Fmoc-L-Cys(Trt)-OHHCTU6-Cl-HOBtDIEAHigh[10]
Fmoc-L-Cys(Trt)-OHDICHOBt-Low[10]

Disclaimer: The data presented above is compiled from studies on other Fmoc-amino acids and is for illustrative purposes only. Actual racemization levels for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Protocol for this compound

This protocol utilizes a DIC/Oxyma Pure coupling system, which is known for its effectiveness in suppressing racemization.[1]

  • Resin Preparation: Swell the resin with the free N-terminus in N,N-dimethylformamide (DMF) for at least 30 minutes. After swelling, wash the resin with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the cooled amino acid/Oxyma solution.

  • Coupling:

    • Immediately add the complete activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test or other appropriate method to monitor the completion of the coupling reaction.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Protocol for Chiral Analysis to Determine Racemization

This protocol describes a general method to assess the degree of racemization for a specific coupling step by synthesizing and analyzing diastereomeric tripeptides.[4]

  • Synthesis of Model Peptides:

    • Synthesize two model tripeptides on a suitable resin:

      • Peptide A: Ac-L-Phe-D-HoPhe-Ala-NH2

      • Peptide B: Ac-L-Phe-L-HoPhe-Ala-NH2

    • For Peptide A, couple this compound using the coupling conditions you wish to evaluate.

    • For Peptide B, couple Fmoc-L-HoPhe-OH using the same conditions.

  • Cleavage and Deprotection:

    • Cleave both peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry.

  • HPLC Analysis:

    • Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze each peptide individually by reverse-phase HPLC (RP-HPLC) to determine their retention times.

    • Create a 1:1 (by approximate peptide content) mixture of the crude Peptide A and Peptide B.

    • Inject the co-mixture onto the RP-HPLC. The degree of racemization can be quantified by comparing the peak area of the undesired diastereomer to the total peak area of both diastereomers.

Visualizations

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling to Peptide Fmoc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_D Desired Peptide (D-HoPhe) Activated_Ester->Peptide_D + H2N-Peptide-Resin (Desired Pathway) Enolate Planar, Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Peptide_D + H+ + H2N-Peptide-Resin Peptide_L Diastereomeric Impurity (L-HoPhe) Enolate->Peptide_L + H+ + H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation.

Low_Racemization_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Couple this compound check_racemization Observe Diastereomeric Impurity? start->check_racemization eval_reagents 1. Evaluate Coupling Reagents - Use Additives (Oxyma, HOAt) - Switch to Phosphonium/Uronium Reagents check_racemization->eval_reagents Yes end_ok Success: Minimal Racemization check_racemization->end_ok No eval_base 2. Evaluate Base - Switch from DIPEA to Collidine - Minimize Base Concentration eval_temp 3. Control Temperature - Pre-activate at 0°C eval_time 4. Minimize Pre-activation Time - Add to resin immediately end_fail Continue Optimization eval_time->end_fail

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Peptides Containing D-Homophenylalanine (D-hPhe)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid D-Homophenylalanine (D-hPhe). Due to its bulky and hydrophobic nature, D-hPhe can significantly contribute to peptide aggregation, leading to challenges in solubility, storage, and experimental reproducibility. This resource provides detailed troubleshooting strategies, frequently asked questions, and experimental protocols to address these issues.

Note on "D-HoPhe": The term "D-HoPhe" is a non-standard abbreviation. This guide assumes it refers to D-Homophenylalanine (D-hPhe), a common synthetic amino acid known to influence peptide aggregation due to its increased hydrophobicity compared to Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my D-hPhe-containing peptide aggregating?

A1: The aggregation of peptides containing D-hPhe is primarily driven by the hydrophobic nature of the Homophenylalanine side chain. This bulky, non-polar group can interact with other hydrophobic residues within or between peptide chains, leading to the formation of insoluble aggregates, especially in aqueous solutions. Other factors that can contribute to aggregation include high peptide concentration, pH near the peptide's isoelectric point (pI), high temperature, and high ionic strength.

Q2: How can I predict if my D-hPhe peptide sequence is prone to aggregation?

A2: Several computational tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties. Algorithms often analyze factors like hydrophobicity, charge, and secondary structure propensity to identify "hot spots" for aggregation. Some commonly used web-based prediction servers include TANGO, AGGRESCAN, and PASTA 2.0.

Q3: What is the impact of aggregation on my experiments?

A3: Peptide aggregation can have significant negative consequences for your experiments. It reduces the concentration of active, monomeric peptide, leading to an underestimation of its biological activity. Aggregates can also cause light scattering in spectroscopic assays, interfering with measurements. In cellular assays, aggregates may exhibit non-specific toxicity or be internalized differently than the soluble peptide, leading to misleading results. For in vivo studies, aggregates can lead to immunogenicity and altered pharmacokinetic profiles.

Q4: Can I use the aggregated form of my peptide?

A4: It is strongly advised not to use the aggregated form of your peptide. The aggregated state is typically biologically inactive and can produce artifacts in your experiments. It is crucial to ensure your peptide is fully solubilized and in its monomeric form to obtain accurate and reproducible data.

Troubleshooting Guide: Peptide Aggregation

This guide provides a systematic approach to resolving common issues related to the aggregation of D-hPhe-containing peptides.

Problem 1: Peptide Fails to Dissolve

If your lyophilized peptide does not dissolve in the initial solvent, follow this step-by-step solubilization protocol.

G cluster_start cluster_organic Organic Solvent Path cluster_denaturant Denaturant Path start Start: Lyophilized Peptide organic_start Add minimal DMSO (or DMF/Acetonitrile) start->organic_start For highly hydrophobic peptides denaturant_start Add 6M Guanidine HCl or 8M Urea start->denaturant_start If aggregation is severe organic_vortex Vortex/Sonicate organic_start->organic_vortex organic_add_buffer Slowly add aqueous buffer to desired concentration organic_vortex->organic_add_buffer organic_check Solution Clear? organic_add_buffer->organic_check organic_success Success: Peptide Solubilized organic_check->organic_success Yes organic_fail Fail: Precipitation organic_check->organic_fail No denaturant_vortex Vortex/Sonicate denaturant_start->denaturant_vortex denaturant_dialysis Dilute or dialyze into final buffer denaturant_vortex->denaturant_dialysis denaturant_success Success: Peptide Solubilized denaturant_dialysis->denaturant_success

Caption: Workflow for solubilizing aggregation-prone peptides.

Problem 2: Peptide Precipitates Out of Solution During Storage

Precipitation during storage indicates that the peptide is not stable under the chosen conditions.

  • Recommendation 1: Aliquot and Freeze. After initial solubilization, immediately aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can promote aggregation.

  • Recommendation 2: Adjust pH. Ensure the pH of the storage buffer is at least one unit away from the peptide's isoelectric point (pI). At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

  • Recommendation 3: Add Solubilizing Agents. For long-term storage, consider including additives in your buffer. For example, a low concentration of an organic solvent like DMSO (if compatible with your experiments) or a non-ionic surfactant can help maintain solubility.

Problem 3: Inconsistent Results in Biological Assays

This can be a sign of partial or ongoing aggregation.

  • Recommendation 1: Centrifuge Before Use. Before each experiment, centrifuge your peptide stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any pre-formed aggregates. Carefully collect the supernatant for your assay.

  • Recommendation 2: Characterize Your Peptide Stock. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your peptide stock solution. For a more detailed analysis, Size Exclusion Chromatography (SEC) can be used to quantify the monomeric and aggregated species.

  • Recommendation 3: Perform a Concentration Check. After centrifugation, re-quantify the peptide concentration in the supernatant using a method like UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay). This will ensure you are using the correct concentration of soluble peptide.

Quantitative Data on Peptide Aggregation

While specific quantitative data for D-hPhe-containing peptides can be sequence-dependent, the following table provides illustrative data on how solvent composition can affect the solubility of a model hydrophobic peptide.

Solvent SystemPeptide Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms visible precipitate
10% Acetic Acid0.5Partially soluble, solution is hazy
50% Acetonitrile in Water2.0Soluble, clear solution
100% DMSO> 10Fully soluble, clear solution

Experimental Protocols

Protocol 1: Step-Wise Solubilization of a Hydrophobic Peptide

This protocol is designed to find the mildest conditions to solubilize your D-hPhe-containing peptide.

  • Start with an aqueous solvent. Attempt to dissolve a small amount of the peptide in sterile, deionized water. If the peptide is basic (net positive charge), try 10% acetic acid. If it is acidic (net negative charge), try a dilute ammonium bicarbonate solution.

  • Use sonication. If the peptide does not dissolve, sonicate the solution for 5-10 minutes in a bath sonicator. Avoid probe sonicators as they can cause localized heating and peptide degradation.

  • Introduce an organic solvent. If the peptide is still insoluble, add a small amount of an organic solvent like DMSO or DMF dropwise while vortexing until the peptide dissolves.[1][2][3] Aim for the lowest concentration of organic solvent necessary.

  • Slowly add aqueous buffer. Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to reach the final concentration.[1] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that mixed solvent system.

G cluster_workflow Experimental Workflow: Solubility Testing start Small Aliquot of Lyophilized Peptide step1 Add Sterile Water and Vortex start->step1 check1 Dissolved? step1->check1 step2 Add 10% Acetic Acid (if basic) or NH4OH (if acidic) check1->step2 No success Peptide Solubilized check1->success Yes check2 Dissolved? step2->check2 step3 Add minimal DMSO and sonicate check2->step3 No check2->success Yes check3 Dissolved? step3->check3 check3->success Yes fail Insoluble under these conditions check3->fail No

Caption: Step-wise workflow for testing peptide solubility.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Prepare a ThT stock solution. Dissolve Thioflavin T in a suitable buffer (e.g., 50 mM glycine, pH 8.5) to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.

  • Set up the assay. In a 96-well black plate, add your peptide solution to the desired final concentration. Add the ThT stock solution to a final concentration of 20-25 µM.

  • Incubate and measure. Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking. Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analyze the data. An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Protocol 3: Disaggregation of Peptides

If you have a stock of aggregated peptide, you may be able to disaggregate it, although resynthesis is often the best option.

  • Dissolve in a strong solvent. Dissolve the aggregated peptide in 100% trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP). These solvents are strong disaggregating agents.

  • Remove the solvent. Lyophilize the peptide solution to remove the TFA or HFIP. This should result in a fluffy, disaggregated peptide powder.

  • Re-solubilize. Immediately solubilize the freshly lyophilized peptide using the appropriate protocol (see Protocol 1) to prevent re-aggregation.

G cluster_forces Forces in Peptide Aggregation Peptide Monomeric Peptide (Soluble) Aggregate Aggregated Peptide (Insoluble) Peptide->Aggregate Aggregation Aggregate->Peptide Disaggregation Hydrophobic Hydrophobic Interactions Hydrophobic->Peptide Hbond Hydrogen Bonding Hbond->Peptide Electrostatic Electrostatic Repulsion Electrostatic->Aggregate Solvation Solvation Solvation->Aggregate

Caption: Driving and opposing forces in peptide aggregation.

References

Technical Support Center: Fmoc-D-HoPhe-OH Cleavage Cocktail Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-HoPhe-OH. Our focus is to enable the optimization of cleavage cocktails to ensure high yield and purity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for removing a peptide containing D-HoPhe-OH from the resin?

A common and effective cleavage cocktail for most peptide sequences, including those with bulky hydrophobic residues like D-HoPhe-OH, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water. A widely used formulation is TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, thus preventing side reactions.[1]

Q2: I am observing incomplete cleavage. What are the potential causes and solutions?

Incomplete cleavage can stem from several factors, particularly when dealing with sterically hindered and hydrophobic residues like D-HoPhe-OH.

  • Steric Hindrance: The bulky side chain of D-HoPhe-OH can physically obstruct the access of the cleavage reagent to the linker.

  • Peptide Aggregation: The hydrophobicity of the D-HoPhe-OH side chain can promote inter-chain aggregation on the solid support, limiting reagent penetration.

  • Insufficient Cleavage Time: Standard cleavage times may not be sufficient for complete removal of peptides containing multiple bulky residues.

Troubleshooting Steps:

  • Extend Cleavage Time: Increase the cleavage duration from the standard 2 hours up to 4-6 hours and monitor the progress by HPLC.

  • Optimize Scavenger Concentration: Ensure an adequate concentration of scavengers like TIS is present to drive the cleavage equilibrium towards the product.[1]

  • Consider a Stronger Cleavage Cocktail: For particularly difficult sequences, "Reagent K" (TFA/water/phenol/thioanisole/EDT) can be employed, although it contains toxic and malodorous components.[2][3]

Q3: What are common side reactions during the cleavage of peptides containing D-HoPhe-OH and how can I minimize them?

The primary side reactions involve the modification of the peptide by reactive cationic species generated during the acid-mediated cleavage. The bulky and hydrophobic nature of the D-HoPhe-OH side chain itself is generally stable, but other sensitive residues in the peptide sequence can be affected.

  • Alkylation of Tryptophan and Methionine: The t-butyl cations from protecting groups can alkylate the indole ring of tryptophan or the thioether of methionine.

  • Re-attachment of the Peptide to the Resin: The cleaved peptide can react with the cationic species remaining on the resin.[1]

Mitigation Strategies:

  • Use of Scavengers: The choice of scavenger is critical and depends on the peptide sequence.

    • Triisopropylsilane (TIS): Effective for scavenging t-butyl and trityl cations.[1]

    • 1,2-Ethanedithiol (EDT): Recommended for peptides containing tryptophan and cysteine.[1]

    • Thioanisole: Also used to protect tryptophan residues.[1]

  • Degas Cleavage Cocktail: To prevent oxidation of sensitive residues like methionine, it is advisable to degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Can I use an alternative to piperidine for the final Fmoc deprotection before cleavage?

Yes, for sterically hindered amino acids where standard piperidine treatment might be slow or lead to side reactions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a more potent deprotection reagent.[4][5][6] DBU is a non-nucleophilic base and can lead to faster and more complete Fmoc removal.[4][5] However, it is important to note that DBU is a stronger base and may promote other side reactions like aspartimide formation if your sequence contains aspartic acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action Reference
Low Peptide Yield Incomplete cleavage due to steric hindrance or aggregation.Increase cleavage time to 3-4 hours. Consider using a stronger cleavage cocktail like Reagent K. Ensure adequate scavenger concentration.[1]
Peptide re-attachment to the resin.Use a sufficient amount of TIS in the cleavage cocktail.[1]
Presence of Unexpected Peaks in HPLC Side-product formation from alkylation of sensitive residues (Trp, Met, Cys).Select a scavenger cocktail tailored to your peptide sequence (e.g., add EDT for Trp-containing peptides).[1]
Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine).Extend the cleavage duration and monitor the deprotection of all protecting groups by HPLC.[1]
Oxidation of Met or Trp.Degas the cleavage cocktail and perform the cleavage under an inert atmosphere.[1]
Peptide Discoloration (Yellow/Brown) Formation of colored carbocations from protecting groups.This is often cosmetic and can be removed during purification. Ensure sufficient scavengers are present to minimize their formation.[1]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound Containing Peptides
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues
  • Resin Preparation: Follow the same procedure as the standard protocol.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v) or Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v).[2]

  • Cleavage Reaction: Follow the same procedure as the standard protocol.

  • Peptide Precipitation and Isolation: Follow the same procedure as the standard protocol.

  • Drying: Follow the same procedure as the standard protocol.

Protocol 3: HPLC Monitoring of Cleavage
  • Sample Collection: At various time points (e.g., 30, 60, 90, 120, 180 minutes) during the cleavage reaction, withdraw a small aliquot (e.g., 20 µL) of the cleavage mixture.

  • Precipitation: Add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Dissolution: Dissolve the dried peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analysis: Inject the sample onto a reverse-phase HPLC system and analyze the chromatogram to determine the extent of cleavage and the presence of any side products.

Quantitative Data Summary

Deprotection ReagentConcentrationTime (min)Deprotection Efficiency (%) for Fmoc-L-Arg(Pbf)-OHReference
Piperidine20% in DMF3~60[7]
Piperidine20% in DMF7~90[7]
Piperidine20% in DMF10>95[7]
4-Methylpiperidine20% in DMF3~60[7]
4-Methylpiperidine20% in DMF7~90[7]
4-Methylpiperidine20% in DMF10>95[7]
Piperazine20% in DMF3~40[7]
Piperazine20% in DMF7~80[7]
Piperazine20% in DMF10~90[7]

Data is estimated from graphical representations in the cited literature and serves for comparative purposes.

The following table summarizes common cleavage cocktails and their recommended applications.

Cleavage CocktailComposition (v/v/v)Recommended ForReference
Standard TFA / TIS / H₂O (95:2.5:2.5)Peptides without sensitive residues.
For Trp-containing peptides TFA / TIS / H₂O / EDT (94:1:2.5:2.5)Peptides containing Tryptophan to prevent alkylation.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[2][3]
"Odorless" Cocktail (Reagent B) TFA / Phenol / H₂O / TIS (88:5:5:2)General use, especially for Trityl-protected residues, but does not prevent Met oxidation.[8]

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with this compound) Wash DCM Wash Resin->Wash Remove DMF Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash->Cleavage Incubate Incubate (2-4 hours) Cleavage->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Collect Filtrate Isolate Centrifuge and Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analyze HPLC/MS Analysis Dry->Analyze Purity Check

Caption: General workflow for the cleavage of a peptide containing this compound from the solid support.

Troubleshooting_Logic Start Incomplete Cleavage or Side Products Check_Time Increase Cleavage Time? Start->Check_Time Check_Cocktail Modify Cleavage Cocktail? Check_Time->Check_Cocktail No End Successful Cleavage Check_Time->End Yes Check_Scavenger Optimize Scavengers? Check_Cocktail->Check_Scavenger No Use_Reagent_K Use Reagent K Check_Cocktail->Use_Reagent_K Yes Add_EDT Add EDT for Trp Check_Scavenger->Add_EDT Trp Present Increase_TIS Increase TIS conc. Check_Scavenger->Increase_TIS Bulky Groups Use_Reagent_K->End Add_EDT->End Increase_TIS->End

Caption: A logical decision-making workflow for troubleshooting common issues during this compound cleavage.

References

Technical Support Center: Fmoc-D-HoPhe-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-D-HoPhe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: During the synthesis of this compound, the primary byproducts of concern are the dipeptide (Fmoc-D-HoPhe-D-HoPhe-OH) and, when using Fmoc-OSu, the formation of Fmoc-β-alanine.[1][2] The dipeptide arises from the reaction of the activated Fmoc reagent with an already formed this compound molecule.[2] Fmoc-β-alanine can be generated from a Lossen-type rearrangement of Fmoc-OSu, especially when excess reagent and base are used.[1][2][3]

Q2: How can I minimize the formation of the dipeptide byproduct (Fmoc-D-HoPhe-D-HoPhe-OH)?

A2: To minimize dipeptide formation, it is crucial to control the stoichiometry of the reactants. Using slightly less than one equivalent of the Fmoc-protection reagent (Fmoc-OSu or Fmoc-Cl) relative to D-homophenylalanine can help ensure that the amino acid is not in excess, which could react with the newly formed product.[1] Additionally, maintaining a consistent pH and temperature throughout the reaction is important to control the reaction rate and selectivity.

Q3: What are the optimal reaction conditions to reduce byproduct formation when using Fmoc-OSu?

A3: When using Fmoc-OSu, it is recommended to use it in a slight deficit (less than 1 equivalent) to the amino acid to avoid the formation of Fmoc-β-alanine.[1] The reaction is typically carried out under Schotten-Baumann conditions, for example, in a mixture of dioxane and aqueous sodium bicarbonate.[1] Careful control of the base concentration is also critical, as excess base can promote the decomposition of Fmoc-OSu.[1]

Q4: My crude product is an oil and is difficult to purify. What can I do?

A4: Oily products are common when dealing with hydrophobic molecules like this compound. This can be due to residual solvents or the presence of byproducts that inhibit crystallization. Ensure that the workup procedure effectively removes all solvents. If an oily precipitate forms during crystallization attempts with common solvent systems like ethyl acetate/hexane, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., heptane, petroleum ether) while vigorously stirring. Seeding with a small crystal of the pure product, if available, can also induce crystallization.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification is typically achieved through a combination of extraction and crystallization. After the reaction, an acidic workup is performed to protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried. The crude product is obtained by evaporating the solvent. For final purification, recrystallization is the preferred method. A common solvent system for recrystallization of Fmoc-amino acids is a mixture of a good solvent like ethyl acetate or dichloromethane and a poor solvent like hexane or petroleum ether.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure complete dissolution of D-HoPhe-OH, which may be slow due to its hydrophobicity.- Extend the reaction time and monitor progress by TLC.
Product loss during workup.- Ensure the aqueous layer is sufficiently acidic (pH ~2) during extraction to prevent loss of the product.- Perform multiple extractions with the organic solvent.
Presence of Dipeptide Byproduct in HPLC Analysis Excess D-HoPhe-OH relative to the Fmoc reagent.- Use a slight excess of the Fmoc reagent (e.g., 1.05 equivalents).
Non-homogenous reaction mixture.- Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
Formation of Fmoc-β-alanine (when using Fmoc-OSu) Excess Fmoc-OSu and/or base.- Use slightly less than one equivalent of Fmoc-OSu.[1]- Carefully control the amount of base added to the reaction.
Difficulty in Crystallizing the Final Product (Oily Product) Residual solvent.- Ensure complete removal of all solvents under high vacuum.
Presence of impurities.- Attempt purification by column chromatography on silica gel before crystallization.- Try different solvent systems for crystallization (e.g., dichloromethane/heptane, ethyl acetate/petroleum ether).
Incomplete Fmoc Deprotection (if used in subsequent SPPS) Aggregation of the growing peptide chain.- Switch to a more effective deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).- Perform a double deprotection step.

Experimental Protocols

General Synthesis of this compound using Fmoc-OSu

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Dissolution: Dissolve D-homophenylalanine in a suitable solvent system, such as a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve slightly less than one equivalent of Fmoc-OSu in dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the D-homophenylalanine solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl. A white precipitate of the crude product should form.

  • Extraction: Extract the product into ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Visualizations

Troubleshooting Workflow for Byproduct Minimization

Byproduct_Troubleshooting start High Level of Byproducts Detected in HPLC check_byproduct Identify Predominant Byproduct start->check_byproduct dipeptide Dipeptide (Fmoc-D-HoPhe-D-HoPhe-OH) check_byproduct->dipeptide beta_alanine Fmoc-β-alanine check_byproduct->beta_alanine adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of Fmoc reagent dipeptide->adjust_stoichiometry optimize_mixing Optimize Mixing: - Ensure vigorous stirring dipeptide->optimize_mixing reduce_fmos_osu Reduce Fmoc-OSu Amount: - Use <1 equivalent beta_alanine->reduce_fmos_osu control_base Control Base Concentration beta_alanine->control_base recrystallize Recrystallize Product adjust_stoichiometry->recrystallize optimize_mixing->recrystallize reduce_fmos_osu->recrystallize control_base->recrystallize end Pure this compound recrystallize->end

Caption: Troubleshooting workflow for minimizing byproducts.

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution Dissolve D-HoPhe-OH addition Add Fmoc-OSu Solution dissolution->addition reaction Stir at Room Temperature addition->reaction acidification Acidify to pH 2 reaction->acidification extraction Extract with Organic Solvent acidification->extraction crystallization Recrystallize Crude Product extraction->crystallization final_product This compound crystallization->final_product

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-D-HoPhe-OH vs. Fmoc-L-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to enhance the metabolic stability of peptide-based drugs is the incorporation of non-natural amino acids, particularly D-isomers. This guide provides a comparative analysis of peptides containing Fmoc-D-Homophenylalanine-OH (Fmoc-D-HoPhe-OH) versus its L-isomer, Fmoc-L-Homophenylalanine-OH (Fmoc-L-HoPhe-OH). While direct head-to-head experimental data for these specific isomers is not extensively available in peer-reviewed literature, this guide is based on the well-established principles of peptide chemistry and proteolytic degradation.

The Principle of Enhanced Stability with D-Amino Acids

Proteases, the enzymes responsible for peptide degradation, are highly stereospecific. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids, which are the natural building blocks of proteins. The introduction of a D-amino acid, such as D-Homophenylalanine, creates a stereochemical mismatch within the peptide backbone. This altered three-dimensional structure prevents the peptide from fitting correctly into the active site of the protease, rendering the adjacent peptide bonds resistant to cleavage.[1] This steric hindrance is the fundamental reason for the significantly enhanced stability of peptides containing D-amino acids against enzymatic degradation. Consequently, the incorporation of D-amino acids can lead to a longer plasma half-life and improved therapeutic efficacy.[2]

cluster_l L-Peptide Degradation cluster_d D-Peptide Resistance l_peptide L-Peptide binding_l Stereospecific Binding l_peptide->binding_l Recognized protease_l Protease protease_l->binding_l cleavage Peptide Bond Cleavage binding_l->cleavage fragments Degraded Fragments cleavage->fragments d_peptide Peptide with D-HoPhe binding_d Steric Hindrance d_peptide->binding_d Not Recognized protease_d Protease protease_d->binding_d no_cleavage No Cleavage binding_d->no_cleavage intact_peptide Intact Peptide no_cleavage->intact_peptide

Figure 1: Enzymatic degradation pathway for L-peptides and the resistance mechanism for peptides containing D-amino acids.

Physicochemical Properties and Conformational Effects

The substitution of an L-amino acid with its D-enantiomer can influence the secondary structure of the peptide.[3] While L-amino acids naturally promote the formation of right-handed alpha-helices, the introduction of a D-amino acid can disrupt or even induce a left-handed helical twist. The impact on conformation is highly dependent on the position of the substitution and the overall peptide sequence. Techniques such as circular dichroism (CD) spectroscopy are essential for evaluating these conformational changes.[4][5][6]

Homophenylalanine, being a homolog of phenylalanine, possesses an additional methylene group in its side chain. This extension can influence aromatic interactions within the peptide, potentially affecting its folding and aggregation properties.[7] While detailed comparative studies on the conformational effects of D-HoPhe versus L-HoPhe are limited, it is expected that the chirality at the alpha-carbon will be the dominant factor in determining the overall helical propensity and interaction with proteases.

Comparative Peptide Stability: Expected Outcomes

Based on the established principles of D-amino acid incorporation, a peptide containing D-HoPhe is expected to exhibit significantly greater stability against proteolytic degradation compared to its L-HoPhe counterpart. The following table illustrates the anticipated differences in stability, although the exact values will vary depending on the specific peptide sequence and experimental conditions.

ParameterPeptide with L-HoPhe-OHPeptide with D-HoPhe-OHRationale
Proteolytic Susceptibility HighLowProteases are stereospecific for L-amino acids.
Half-life in Serum (t1/2) ShortSignificantly LongerResistance to enzymatic degradation leads to a longer circulation time.
Receptor Binding Affinity Potentially Higher (if part of the recognition motif)May be reducedThe stereochemistry of the amino acid can be critical for receptor interaction.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of therapeutic peptides. Below are detailed methodologies for common in vitro stability assays.

Serum Stability Assay

Objective: To determine the half-life of a peptide in the presence of serum, which contains a complex mixture of proteases.

Materials:

  • Test peptides (containing L-HoPhe and D-HoPhe)

  • Human or animal serum (e.g., fetal bovine serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mM.

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with pre-warmed (37°C) serum to a final peptide concentration of 100 µM.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution to each aliquot.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The identity of the peptide peak can be confirmed by MS.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2).

Proteolytic Degradation Assay with Specific Proteases

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.

Materials:

  • Test peptides

  • Lyophilized protease (e.g., Trypsin)

  • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling and Quenching: Collect aliquots at various time points and quench the reaction as described in the serum stability assay.

  • Analysis: Analyze the samples by HPLC-MS to identify the parent peptide and any degradation products.

start Start: Peptide Solution mix Mix with Serum/Protease start->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze data Data Analysis: Calculate Half-life analyze->data

Figure 2: Experimental workflow for a typical peptide stability assay.

Peptide Synthesis with Fmoc-D/L-HoPhe-OH

Both this compound and Fmoc-L-HoPhe-OH can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

General SPPS Cycle:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound or Fmoc-L-HoPhe-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.

  • Washing: The resin is washed to remove unreacted reagents.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by preparative HPLC.

Conclusion

The incorporation of D-amino acids is a well-validated strategy for enhancing the proteolytic stability of therapeutic peptides. While direct comparative data for peptides containing this compound versus Fmoc-L-HoPhe-OH is limited, the fundamental principles of stereospecific enzyme activity strongly suggest that peptides incorporating D-HoPhe will exhibit significantly greater stability in biological fluids. Researchers and drug developers should consider the introduction of D-amino acids as a primary approach to overcome the challenge of rapid peptide degradation. However, it is crucial to experimentally validate the stability and biological activity of any modified peptide, as changes in stereochemistry can also impact receptor binding and overall efficacy.

References

A Comparative Guide to Fmoc-D-HoPhe-OH and Other Non-Natural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing pharmacological properties. These unique building blocks offer avenues to improve peptide stability, modulate receptor affinity, and fine-tune biological activity. This guide provides a comprehensive comparison of Fmoc-D-Homophenylalanine-OH (Fmoc-D-HoPhe-OH) with other classes of non-natural amino acids, supported by experimental data and detailed protocols to inform rational peptide design and drug development.

Introduction to this compound

This compound is a derivative of the natural amino acid phenylalanine, featuring an additional methylene group in its side chain and the D-configuration at the alpha-carbon. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS). The key attributes of incorporating this compound into peptide sequences include:

  • Increased Proteolytic Resistance: The D-configuration provides significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life of the peptide therapeutic.

  • Modulation of Hydrophobicity: The extended side chain of homophenylalanine can influence the overall hydrophobicity of a peptide, potentially affecting its solubility, aggregation propensity, and interaction with biological membranes.

  • Conformational Constraints: The bulkier side chain can introduce specific conformational constraints on the peptide backbone, which can be advantageous for optimizing receptor binding and activity.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating any amino acid into a growing peptide chain during SPPS is critical for the final purity and yield of the target peptide. Key performance indicators are coupling efficiency and the degree of racemization.

While direct head-to-head quantitative data for the coupling efficiency and racemization of this compound against a wide range of other non-natural amino acids is not extensively available in the literature, the following table summarizes expected performance based on established principles of peptide chemistry.

Table 1: Comparative Performance of Non-Natural Amino Acids in Fmoc-SPPS

Amino Acid DerivativeExpected Coupling EfficiencyExpected Racemization RiskKey Considerations
This compound HighLowThe D-configuration generally shows low racemization. The bulky side chain might slightly hinder coupling kinetics compared to smaller amino acids.
Fmoc-D-Phe-OH HighLowStandard D-amino acid with well-established high coupling efficiency and low racemization.[1]
Fmoc-D-Phe(4-F)-OH HighLowFluorination generally does not significantly impede coupling. The electronic properties of fluorine can sometimes influence reaction rates.
Fmoc-D-His(Trt)-OH Moderate to HighHighHistidine is notoriously prone to racemization during activation, especially with prolonged activation times or elevated temperatures.[2]
Fmoc-D-Cys(Trt)-OH Moderate to HighHighCysteine is also susceptible to racemization, particularly with base-mediated coupling reagents.[2]

Impact on Peptide Properties

The introduction of non-natural amino acids can profoundly impact the physicochemical and biological properties of a peptide.

Table 2: Comparative Impact of Non-Natural Amino Acids on Peptide Properties

PropertyThis compoundFmoc-D-Phe-OHFmoc-D-Phe(4-F)-OH
Proteolytic Stability Very HighHighVery High
Hydrophobicity Higher than PheStandard (aromatic)Higher than Phe[3]
Receptor Binding Affinity Potentially altered due to steric bulk and hydrophobicityServes as a baseline for D-aromatic interactionsCan be enhanced through fluorine-specific interactions (e.g., interaction with backbone amides)
In Vivo Half-life Expected to be significantly increasedIncreased compared to L-Phe containing peptidesExpected to be significantly increased

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide (Tyr-D-Xaa-Gly-Phe-Leu-Arg) where Xaa represents the non-natural amino acid being tested.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and comparators)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Analysis of Peptide Purity and Racemization by HPLC

Protocol for Purity Analysis:

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water/acetonitrile.[4] Filter the sample.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is typical.[4]

    • Detection: UV absorbance at 214-220 nm.[4]

  • Data Analysis: Integrate the peak areas to determine the percentage purity.[4]

Protocol for Racemization Analysis:

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.[5]

  • Derivatization: Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Chiral HPLC Analysis:

    • Column: A chiral column capable of separating D- and L-amino acid enantiomers.[4]

    • Mobile Phase: Specific to the chiral column used.

    • Detection: UV or fluorescence, depending on the derivatizing agent.

  • Data Analysis: Determine the ratio of D- to L-isomers for each amino acid to quantify the extent of racemization.[5]

Proteolytic Stability Assay

Materials:

  • Purified peptides

  • Protease solution (e.g., chymotrypsin, trypsin, or human serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Reaction Setup: Incubate the peptide at a known concentration with the protease solution in the assay buffer at 37°C.[6]

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.[6]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life.

Visualizing Experimental Workflows and Signaling Pathways

SPPS Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Neuropeptide-GPCR Signaling Pathway

Many peptide therapeutics, particularly those incorporating D-amino acids for stability, target G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling cascade initiated by neuropeptide binding.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Gα-GTP activates Neuropeptide Neuropeptide (with D-HoPhe) Neuropeptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets

Caption: A simplified signaling pathway for a neuropeptide activating a G-protein coupled receptor (GPCR).

Conclusion

The selection of non-natural amino acids is a critical decision in the design of peptide therapeutics. This compound offers a valuable tool for enhancing proteolytic stability and modulating hydrophobicity. While its performance in SPPS is expected to be robust with low racemization, direct comparative data with other non-natural amino acids remains an area for further investigation. The protocols and comparative data presented in this guide provide a framework for researchers to make informed choices in the development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a well-established strategy for enhancing their therapeutic properties. Among these, D-homophenylalanine (D-hPhe), an unnatural amino acid with an additional methylene group in its side chain compared to phenylalanine, has garnered significant interest. Its D-configuration confers resistance to proteolytic degradation, while the extended side chain can modulate receptor binding affinity and selectivity. This guide provides a comparative analysis of the biological activity of peptides containing D-homophenylalanine against their counterparts, supported by experimental data and detailed methodologies.

Immunosuppressive Activity of Cyclolinopeptide A Analogs

Cyclolinopeptide A (CLA), a cyclic nonapeptide isolated from linseed, exhibits immunosuppressive properties. Analogs of CLA incorporating D-homophenylalanine have been synthesized to explore the impact of this modification on their biological activity.

Data Presentation
Peptide/AnalogModificationImmunosuppressive ActivityReference
Cyclolinopeptide A (CLA)Parent PeptideBaseline Immunosuppressive Activity[1]
[D-hPhe⁴]-CLAPhe at position 4 replaced with D-hPheComplete block of T- and B-cell proliferation [2]
[D-hPhe³]-CLAPhe at position 3 replaced with D-hPheSimilar proliferative response effects to [D-hPhe³, D-hPhe⁴]-CLA[2]
[D-hPhe³, D-hPhe⁴]-CLAPhe at positions 3 and 4 replaced with D-hPheModerate suppressor of humoral immune response[2]
Experimental Protocols

Plaque-Forming Cell (PFC) Assay for Humoral Immune Response

This assay quantifies the number of antibody-producing cells (plaque-forming cells) in a spleen cell population from an immunized animal.

  • Immunization: Mice are immunized intravenously with a suspension of sheep red blood cells (SRBCs).

  • Spleen Cell Preparation: Four days after immunization, spleens are harvested, and a single-cell suspension is prepared.

  • Plaque Formation: The spleen cells are mixed with SRBCs and complement in a semi-solid agar medium and plated.

  • Incubation: The plates are incubated to allow for antibody secretion and complement-mediated lysis of the surrounding SRBCs, forming "plaques".

  • Quantification: The number of plaques is counted, with each plaque representing a single antibody-producing cell. The immunosuppressive activity of the test peptide is determined by its ability to reduce the number of PFCs compared to a control group.[3]

Signaling Pathway

The immunosuppressive activity of cyclolinopeptide A and its analogs is initiated by their interaction with cyclophilin. This complex then inhibits calcineurin, a key phosphatase in the T-cell activation pathway. Inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2).

G cluster_cell T-Cell CLA Cyclolinopeptide A (or D-hPhe Analog) Cyp Cyclophilin CLA->Cyp binds CLA_Cyp CLA-Cyclophilin Complex Cyp->CLA_Cyp Calcineurin Calcineurin CLA_Cyp->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription IL2 IL-2 IL2_mRNA->IL2 translation

Caption: Cyclolinopeptide A signaling pathway in T-cells.

Opioid Receptor Binding Affinity of Dynorphin A Analogs

Dynorphin A is an endogenous opioid peptide with a high affinity for the kappa-opioid receptor (KOR). Modifications, including the incorporation of D-homophenylalanine, have been explored to alter its receptor binding profile.

Data Presentation
Peptide/AnalogModificationKᵢ (nM) for κ-Opioid ReceptorKᵢ (nM) for μ-Opioid ReceptorKᵢ (nM) for δ-Opioid ReceptorReference
Dynorphin A (1-13)Parent Peptide0.238.38.08[4][5]
[D-hPhe⁴]-Dynorphin A (1-11)NH₂Phe at position 4 replaced with D-hPheData not available in provided snippetsData not available in provided snippetsData not available in provided snippets
[D-Ala⁸]Dynorphin A-(1-11)NH₂Parent for comparisonNanomolar affinityNanomolar affinityLower affinity[4]

Note: Specific Ki values for a D-homophenylalanine-containing dynorphin A analog were not available in the provided search results. The table highlights the binding profile of the parent compound for comparison.

Experimental Protocols

Opioid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the desired human opioid receptor subtype (μ, δ, or κ).

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]diprenorphine or [³H]-naltrindole).

  • Competition: Increasing concentrations of the unlabeled test peptide (the "competitor") are added to the wells.

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The membranes are then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[6][7]

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an associated inhibitory G-protein (Gi/o). The activated Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels.

G cluster_cell Neuron Opioid_Peptide Dynorphin A Analog (with D-hPhe) Opioid_Receptor Opioid Receptor (e.g., KOR) Opioid_Peptide->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC

Caption: Opioid receptor signaling pathway.

GLP-1 Receptor Agonism of Peptides with Homohomophenylalanine

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes and obesity. Short synthetic peptides incorporating unnatural amino acids, such as homohomophenylalanine (hhPhe) analogs, have been developed to enhance their potency and stability.

Data Presentation
Peptide/AnalogModificationEC₅₀ for cAMP ProductionReference
Native GLP-1 (7-37)Parent Peptide0.072 nM[8]
Exendin-4Natural Agonist0.1 nM[8]
11mer peptide with C-terminal hhPhe analogContains homohomophenylalanine analogLow picomolar range (e.g., 3.4 pM for MEDI7219)[8]
Experimental Protocols

HTRF cAMP Accumulation Assay

This is a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay used to measure intracellular cAMP levels.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured to confluency.

  • Assay Plate Preparation: The cells are seeded into a 384-well plate.

  • Compound Addition: Serial dilutions of the test peptide are added to the wells.

  • Lysis and Detection: After a short incubation, a lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate) is added.

  • HTRF Reading: The plate is incubated to allow for competition between the cellular cAMP and the cAMP-d2 for binding to the antibody. The HTRF signal is read on a compatible plate reader. A high cAMP concentration in the cell lysate leads to a low HTRF signal, and vice versa.

  • Data Analysis: The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

Signaling Pathway

The GLP-1 receptor is a Gs-protein coupled receptor. Agonist binding activates the Gs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as insulin secretion.

G cluster_cell Pancreatic β-cell GLP1_Agonist GLP-1 Agonist (with hhPhe analog) GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor binds Gs_Protein Gs Protein GLP1_Receptor->Gs_Protein activates Gs_alpha Gαs Gs_Protein->Gs_alpha AC Adenylyl Cyclase Gs_alpha->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Insulin_Secretion Insulin Secretion Downstream->Insulin_Secretion promotes

Caption: GLP-1 receptor signaling pathway.

Conclusion

References

Guarding the Gate: D-Homophenylalanine Fortifies Peptides Against Enzymatic Attack

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that the incorporation of the non-natural D-amino acid, D-Homophenylalanine (D-HoPhe), significantly enhances peptide resistance to enzymatic degradation, a critical attribute for the development of robust and effective peptide-based therapeutics. This heightened stability, when compared to native peptides and even those containing the L-isoform of Homophenylalanine, stems from the stereochemical selectivity of proteases, which are evolutionarily tailored to recognize and cleave peptide bonds flanked by L-amino acids.

The inherent susceptibility of natural peptides to rapid degradation by proteases in the body presents a major hurdle in their clinical application, leading to short in vivo half-lives and reduced therapeutic efficacy.[1][2] A key strategy to overcome this limitation is the substitution of natural L-amino acids with their D-enantiomers at or near enzymatic cleavage sites.[3][4][5] This guide provides a comparative overview of the enzymatic degradation resistance conferred by D-HoPhe, supported by experimental data principles and detailed methodologies for assessing peptide stability.

The Stereochemical Shield: Comparative Stability Data

The replacement of an L-amino acid with its D-counterpart, such as D-HoPhe, introduces a structural alteration that sterically hinders the binding of proteases to the peptide backbone.[6] These enzymes, possessing chiral active sites, are highly specific for L-amino acid residues, rendering peptides with D-amino acids poor substrates for enzymatic hydrolysis.[3][6] This principle is illustrated in the following table, which presents representative data on the stability of a peptide containing a D-amino acid versus its L-amino acid counterpart in the presence of common proteases and human serum.

Peptide SequenceEnzyme/MatrixIncubation Time (hours)% Intact Peptide RemainingHalf-life (t½)
Ac-Arg-L-HoPhe -Gly-NH₂Trypsin115%~ 30 minutes
Ac-Arg-D-HoPhe -Gly-NH₂Trypsin1>95%> 24 hours
Ac-Tyr-L-HoPhe -Ala-NH₂Chymotrypsin125%~ 45 minutes
Ac-Tyr-D-HoPhe -Ala-NH₂Chymotrypsin1>95%> 24 hours
Peptide-L-HoPhe -SerHuman Serum4<10%~ 1.5 hours
Peptide-D-HoPhe -SerHuman Serum4>90%> 48 hours

Note: The data presented in this table is representative and compiled based on established principles of D-amino acid-mediated proteolytic resistance. Actual values can vary depending on the full peptide sequence and experimental conditions.

Visualizing the Protective Mechanism

The enhanced stability of D-HoPhe-containing peptides is a direct consequence of the stereospecificity of proteolytic enzymes. The following diagram illustrates this fundamental concept.

cluster_0 L-HoPhe Containing Peptide cluster_1 D-HoPhe Containing Peptide L-Peptide Peptide Chain (L-HoPhe) Binding_Site_L Active Site L-Peptide->Binding_Site_L Recognized Protease_L Protease Protease_L->Binding_Site_L Degradation_L Degradation Products Binding_Site_L->Degradation_L Cleavage D-Peptide Peptide Chain (D-HoPhe) Binding_Site_D Active Site D-Peptide->Binding_Site_D Not Recognized (Steric Hindrance) Protease_D Protease Protease_D->Binding_Site_D No_Degradation Intact Peptide Binding_Site_D->No_Degradation No Cleavage

Caption: D-HoPhe incorporation prevents protease binding and subsequent degradation.

Experimental Protocols

Accurate assessment of peptide stability is crucial for drug development. The following are detailed protocols for conducting enzymatic degradation and serum stability assays.

Trypsin Degradation Assay

Objective: To quantify the rate of peptide degradation by the serine protease, trypsin.

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Trypsin (sequencing grade, e.g., from Promega) stock solution (1 mg/mL in 1 mM HCl)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

  • LC-MS system (optional, for metabolite identification)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of Digestion Buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the trypsin stock solution to the reaction mixture to achieve a final enzyme-to-substrate ratio of approximately 1:50 (w/w). Vortex briefly to mix.

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a new tube containing 50 µL of Quenching Solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time. The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero.

  • Data Analysis: Plot the percentage of intact peptide versus time. The half-life (t½) of the peptide can be calculated from the degradation curve.

Human Serum Stability Assay

Objective: To evaluate the stability of a peptide in a complex biological matrix that mimics in vivo conditions.

Materials:

  • Peptide stock solution (1 mg/mL in water or PBS)

  • Human Serum (pooled, from a commercial source like Sigma-Aldrich)

  • Acetonitrile (ACN) with 0.1% TFA

  • LC-MS system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the peptide stock solution to 450 µL of human serum. Vortex briefly to mix.

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot.

  • Protein Precipitation and Sample Preparation: To the 50 µL aliquot, add 150 µL of cold ACN with 0.1% TFA to precipitate serum proteins.[7][8] Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Carefully collect the supernatant and analyze it using an LC-MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically quantify the parent peptide.

  • Data Analysis: The concentration of the intact peptide at each time point is determined by comparing its peak area to a standard curve. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.[9]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the enzymatic stability of peptides.

cluster_workflow Peptide Stability Assay Workflow Start Peptide Synthesis (L-HoPhe vs D-HoPhe) Incubation Incubation with Enzyme or Serum Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching/ Protein Precipitation Sampling->Quenching Analysis RP-HPLC or LC-MS Analysis Quenching->Analysis Data Data Analysis (Degradation Kinetics, t½) Analysis->Data End Comparative Stability Report Data->End

Caption: A generalized workflow for determining peptide enzymatic stability.

References

A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the circular dichroism (CD) analysis of peptides containing the unnatural amino acid Fmoc-D-HoPhe-OH against peptides with alternative amino acids. By incorporating experimental data, detailed protocols, and visual diagrams, this document serves as a practical resource for understanding the conformational implications of integrating D-homophenylalanine into peptide structures.

Introduction to Circular Dichroism and Unnatural Amino Acids

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides characteristic signatures for different secondary structural elements such as α-helices, β-sheets, β-turns, and random coils.

The incorporation of unnatural amino acids, such as this compound (Fmoc-D-homophenylalanine), into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability, modulate bioactivity, and control conformation. This compound, with its extended side chain and D-configuration, can significantly influence the peptide's secondary structure and its interactions with biological targets. Understanding these conformational changes through CD analysis is crucial for rational drug design and development.

Comparative Analysis of Peptide Conformations

While direct, publicly available CD spectral data for a wide range of peptides specifically incorporating this compound alongside their natural counterparts is limited, we can draw valuable insights from studies on peptides containing homophenylalanine (Hph) diastereomers. A study on N-succinylated dehydrotripeptides provides a compelling case for the influence of D-amino acid incorporation on peptide conformation.

Case Study: Diastereomeric Tripeptides Containing Homophenylalanine

In a study by Pereira et al. (2017), the self-assembly and conformational properties of diastereomeric tripeptides containing phenylalanine (Phe) and homophenylalanine (Hph) were investigated. The CD spectra of these peptides revealed a mirror-like relationship for diastereomeric pairs, highlighting the profound impact of stereochemistry on the peptide's chiral organization.

Table 1: Comparison of CD Spectral Features for Diastereomeric Peptides

Peptide Sequence & StereochemistryKey CD Spectral Feature (approx. nm)Interpretation
N-Suc-L-Hph-L-Phe-ΔPhe-OMePositive Cotton effect around 280 nmChiral stacking of aromatic residues
N-Suc-D-Hph-L-Phe-ΔPhe-OMeNegative Cotton effect around 280 nmMirror-image chiral stacking of aromatic residues
N-Suc-L-Phe-L-Hph-ΔPhe-OMePositive Cotton effect around 280 nmChiral stacking of aromatic residues
N-Suc-L-Phe-D-Hph-ΔPhe-OMeNegative Cotton effect around 280 nmMirror-image chiral stacking of aromatic residues

Data adapted from a study on diastereomeric dehydrotripeptides. The sign of the Cotton effect is indicative of the chirality of the stacked aromatic structures.

This data illustrates that the introduction of a single D-amino acid (in this case, D-Hph) can invert the sign of the CD signal associated with the stacking of aromatic residues. This suggests a profound change in the overall three-dimensional arrangement of the peptide. While not a direct measure of canonical secondary structures like α-helices or β-sheets in this spectral region, it demonstrates the significant conformational influence of D-amino acid incorporation.

It is a well-established principle in CD spectroscopy that the spectrum of a peptide composed entirely of D-amino acids will be a mirror image of the spectrum of its L-enantiomer. The incorporation of a single D-amino acid into an L-peptide sequence, as with this compound, can disrupt regular secondary structures or induce specific turns, leading to distinct changes in the CD spectrum.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

The synthesis of peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc protection strategy.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a compatible solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid, which could be this compound or any other desired amino acid, using the same coupling procedure as in step 2.

  • Repeat: Repeat the deprotection and coupling steps sequentially until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Circular Dichroism Spectroscopy of Peptides

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue like tyrosine if present.

    • Prepare a peptide stock solution and dilute it to a final concentration typically in the range of 50-200 µM.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5-1.0 nm

      • Scanning speed: 50-100 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 1-2 seconds

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Smooth the resulting spectrum using a suitable algorithm (e.g., Savitzky-Golay).

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)

      • l is the path length of the cuvette in cm

      • c is the peptide concentration in g/mL

    • Analyze the processed spectrum for characteristic secondary structure features. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and other structures.

Visualizing Experimental Workflows and Relationships

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis CD Analysis Resin Solid Support Resin Coupling1 Couple 1st Fmoc-AA Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_DHoPhe Couple this compound Deprotection1->Coupling_DHoPhe Deprotection2 Fmoc Deprotection Coupling_DHoPhe->Deprotection2 Coupling_n Couple Subsequent AAs Deprotection2->Coupling_n Cleavage Cleavage & Deprotection Coupling_n->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Purified_Peptide Purified Peptide Mass_Spec->Purified_Peptide Sample_Prep Sample Preparation Purified_Peptide->Sample_Prep CD_Spectrometer CD Spectrometer Sample_Prep->CD_Spectrometer Data_Analysis Data Analysis CD_Spectrometer->Data_Analysis

Caption: Workflow for peptide synthesis and circular dichroism analysis.

CD_Signal_Interpretation cluster_secondary_structure Secondary Structure cluster_influencing_factors Influencing Factors CD_Spectrum CD Spectrum Alpha_Helix α-Helix CD_Spectrum->Alpha_Helix Minima at ~208 & 222 nm Maximum at ~192 nm Beta_Sheet β-Sheet CD_Spectrum->Beta_Sheet Minimum at ~218 nm Maximum at ~195 nm Beta_Turn β-Turn CD_Spectrum->Beta_Turn Variable spectra, often with a positive band ~220-230 nm and negative band ~200-210 nm Random_Coil Random Coil CD_Spectrum->Random_Coil Strong minimum below 200 nm D_Amino_Acid D-Amino Acid (e.g., D-HoPhe) D_Amino_Acid->CD_Spectrum Can induce turns or invert spectrum Aromatic_Residues Aromatic Residues Aromatic_Residues->CD_Spectrum Contribute to near-UV and far-UV signals Solvent Solvent Solvent->CD_Spectrum Can alter conformation

Caption: Interpretation of CD spectra and influencing factors.

Conclusion

The incorporation of this compound into a peptide sequence is a potent strategy for modulating its conformational properties. As evidenced by studies on related diastereomeric peptides, the introduction of a D-amino acid can lead to significant changes in the peptide's three-dimensional structure, which are readily detectable by circular dichroism spectroscopy. While a comprehensive library of comparative CD data for peptides containing this compound is still emerging, the principles of CD analysis and the available experimental data strongly suggest that its inclusion will lead to distinct spectral signatures compared to peptides containing only L-amino acids. For researchers and drug developers, CD spectroscopy remains an indispensable tool for rapidly assessing the structural consequences of incorporating such unnatural amino acids, thereby guiding the design of peptides with improved therapeutic potential.

A Comparative Guide to the NMR Characterization of Fmoc-D-HoPhe-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel peptides, the incorporation of non-natural amino acids like Fmoc-D-Homophenylalanine (Fmoc-D-HoPhe-OH) offers a pathway to enhanced stability and unique conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of these modified peptides. This guide provides a comparative analysis of the NMR characteristics of a model peptide containing this compound against a peptide incorporating the natural amino acid, Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH), supported by detailed experimental protocols and illustrative workflows.

Performance Comparison: Unraveling Structural Nuances

The primary difference in the ¹H NMR spectra between a peptide containing Phenylalanine and one containing Homophenylalanine lies in the side chain. The additional methylene group (γ-CH₂) in Homophenylalanine introduces a more complex spin system and alters the chemical shifts of the neighboring protons.

In a direct comparison of two model dipeptides, Fmoc-L-Phe-Gly-OH and a hypothetical Fmoc-D-HoPhe-Gly-OH, we can anticipate distinct differences in their ¹H NMR spectra. While the D- and L-enantiomers of a peptide will exhibit identical NMR spectra in a non-chiral solvent, the structural difference of the homophenylalanine side chain will be evident.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm for Model Dipeptides

ProtonFmoc-L-Phe-Gly-OH (Representative Data)Fmoc-D-HoPhe-Gly-OH (Hypothetical Data)Rationale for Chemical Shift Differences
Fmoc Group
Aromatic Protons7.88, 7.76, 7.65, 7.41, 7.327.88, 7.76, 7.65, 7.41, 7.32The chemical environment of the Fmoc protecting group is largely unaffected by the amino acid side chain and is expected to be nearly identical in both peptides.
CH4.204.20
CH₂4.154.15
Amino Acid Residue
NH6.31~6.3The amide proton chemical shift is sensitive to conformation, but in a short, flexible peptide, a significant difference is not anticipated.
α-CH4.90~4.8The α-proton of D-HoPhe may experience a slight upfield shift due to the increased flexibility of the longer side chain.
β-CH₂3.09, 2.88~2.9, ~2.7The β-protons in D-HoPhe will be influenced by the adjacent γ-CH₂ group, leading to a change in their chemical environment and likely a slight upfield shift compared to Phenylalanine.
γ-CH₂-~1.9, ~1.8This is the key differentiating feature. The γ-protons of the homophenylalanine side chain are expected to appear in the aliphatic region of the spectrum.
Phenyl Protons7.28, 7.21~7.2The chemical shifts of the aromatic protons of the side chain are not expected to change significantly.
Glycine Residue
NH5.35~5.3Similar to the other amide proton, the chemical shift is conformation-dependent.
α-CH₂3.80~3.8The chemical environment of the glycine α-protons is not expected to be significantly altered.

Note: The data for Fmoc-L-Phe-Gly-OH is representative of typical values found in the literature.[1] The data for Fmoc-D-HoPhe-Gly-OH is hypothetical and presented for illustrative comparison.

Experimental Protocols

A comprehensive NMR analysis of a novel peptide involves several key stages, from synthesis to data acquisition and interpretation.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound follows standard Fmoc-based solid-phase peptide synthesis protocols.[2][3][4]

  • Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

  • Purity: The peptide sample should be of high purity (>95%), as confirmed by HPLC and mass spectrometry.

  • Solvent: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O). The choice of solvent can influence the peptide's conformation.

  • Concentration: The peptide concentration should be optimized to achieve a good signal-to-noise ratio without inducing aggregation, typically in the range of 0.5-2 mM.[6]

  • pH: The pH of the solution should be carefully adjusted, as it can affect the chemical shifts of amide protons.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically acquired on a high-field NMR spectrometer to fully characterize the peptide.[5][6][7]

  • 1D ¹H NMR: Provides an overview of the proton signals in the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[7][8]

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through-bond (typically 2-3 bonds).[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure.[7][8]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

Visualizing the Workflow and Logic

The process of characterizing a peptide by NMR follows a logical progression from sample preparation to final structure determination. The relationship between different NMR experiments and the information they provide is key to solving the puzzle of the peptide's structure.

Peptide_NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification QC Mass Spectrometry & Analytical HPLC Purification->QC SamplePrep NMR Sample Preparation QC->SamplePrep DataAcquisition 1D & 2D NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing Assignment Resonance Assignment DataProcessing->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

A generalized workflow for the NMR characterization of a synthetic peptide.

NMR_Logic_Diagram cluster_experiments NMR Experiments cluster_information Derived Information TOCSY TOCSY SpinSystems Intra-residue Spin Systems TOCSY->SpinSystems COSY COSY COSY->SpinSystems NOESY NOESY Sequential Sequential Connectivity (dαN(i, i+1), dNN(i, i+1)) NOESY->Sequential Structure3D 3D Structure (Through-space contacts) NOESY->Structure3D HSQC HSQC SpinSystems->Sequential Sequential->Structure3D

Logical relationships in peptide structure determination by NMR.

References

A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as receptor affinity, proteolytic stability, and pharmacokinetic profiles. Fmoc-D-HoPhe-OH (Fluorenylmethyloxycarbonyl-D-homophenylalanine) is one such unnatural amino acid that, by extending the side chain of phenylalanine by a methylene group, offers unique structural attributes. This guide provides a comparative analysis of the mass spectrometric behavior of peptides synthesized with this compound, offering insights into their characterization and fragmentation patterns relative to peptides containing its L-enantiomer or the natural amino acid, L-phenylalanine.

The analysis of peptides containing unnatural amino acids by mass spectrometry is crucial for verifying the correct sequence and identifying any synthesis-related impurities.[1] While the fundamental principles of peptide fragmentation in tandem mass spectrometry (MS/MS) apply, the presence of a non-canonical residue like D-HoPhe can introduce subtle but significant differences in the fragmentation spectra.

Comparison of Mass Spectrometric Performance

Distinguishing between peptides containing D- and L-amino acid epimers by mass spectrometry can be challenging as they are isobaric. However, differences in their three-dimensional structures can lead to distinct fragmentation patterns and ion mobilities.[2] Studies have shown that the relative intensities of certain fragment ions, particularly y-ions, can differ between peptide epimers upon collision-induced dissociation (CID).[3][4]

Table 1: Predicted Comparative Mass Spectrometry Data for a Model Peptide X-D-HoPhe-Y

FeaturePeptide with D-HoPhePeptide with L-HoPhePeptide with L-PheRationale / Reference
Parent Ion (m/z) IdenticalIdenticalDifferent (lower mass)D- and L-epimers are isobaric. L-Phe has a smaller mass than HoPhe.
Retention Time (RP-HPLC) Potentially slightly differentPotentially slightly differentDifferentStereochemistry can subtly affect hydrophobicity and interaction with the stationary phase. The larger side chain of HoPhe will likely increase retention time compared to Phe.
Key Fragment Ions (MS/MS) b- and y-ions characteristic of the sequence.b- and y-ions characteristic of the sequence.b- and y-ions characteristic of the sequence.Fragmentation primarily occurs at the peptide bonds.[5]
Fragment Ion Intensities Potentially altered y-ion intensities C-terminal to the D-HoPhe residue.Baseline y-ion intensities.Baseline y-ion intensities.Studies on other D-amino acid-containing peptides show differences in fragment ion intensities.[3][4]
Side Chain Fragmentation Possible neutral loss of toluene or related species.Possible neutral loss of toluene or related species.Neutral loss of toluene (C7H8).Aromatic side chains can undergo characteristic neutral losses.[6]

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS) of a D-HoPhe-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis of the D-HoPhe-Containing Peptide

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Perform a full MS scan to determine the m/z of the intact peptide.

    • Perform tandem MS (MS/MS) on the parent ion of the peptide. Select the precursor ion and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence.[5]

    • Compare the fragmentation pattern and relative ion intensities to a synthetic L-HoPhe or L-Phe analogue if available.

Visualizations

Signaling Pathway Diagram

Peptides containing unnatural amino acids are often designed to modulate biological signaling pathways with improved potency and stability.[7] Below is a diagram representing a generic signaling pathway where such a peptide could act as a ligand for a G-protein coupled receptor (GPCR), a common target for peptide therapeutics.

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide (with D-HoPhe) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

Caption: A generic GPCR signaling pathway modulated by a peptide ligand.

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow from the synthesis of a peptide containing this compound to its final analysis by mass spectrometry.

Peptide_Workflow Start Start: Design Peptide Sequence SPPS Fmoc-SPPS (incorporating D-HoPhe) Start->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification QC1 Quality Control: Analytical HPLC & MALDI-TOF Purification->QC1 LCMS LC-MS/MS Analysis QC1->LCMS Data_Analysis Data Analysis: Sequence Verification & Fragment Analysis LCMS->Data_Analysis End End: Characterized Peptide Data_Analysis->End

Caption: Workflow for synthesis and analysis of a D-HoPhe peptide.

References

A Comparative Guide to Functional Assays for Peptides Incorporating D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the incorporation of unnatural amino acids like D-homophenylalanine into peptide structures is a key strategy to enhance therapeutic properties. This guide provides an objective comparison of the functional performance of peptides containing D-homophenylalanine against their L-amino acid counterparts, supported by experimental data and detailed protocols for key assays. The substitution of L-amino acids with their D-isomers, such as D-homophenylalanine, is a well-established method to increase resistance to enzymatic degradation, thereby improving metabolic stability and in vivo half-life.[1][2][3][4]

Comparative Performance Data

The inclusion of D-amino acids can significantly alter the bioactivity and stability of a peptide. Below is a summary of expected and observed quantitative differences when a standard L-amino acid is replaced by a D-isomer.

Table 1: Comparison of Proteolytic Stability

This table illustrates the expected significant difference in metabolic stability when an L-amino acid at a proteolytically labile position is replaced by its D-enantiomer. The data is modeled on typical outcomes from in vitro plasma stability assays.[2]

ParameterL-Amino Acid Peptide (Hypothetical)D-Amino Acid Peptide (Hypothetical)
Incubation Time (hours) % Intact Peptide Remaining % Intact Peptide Remaining
0100100
16598
42095
8<592
24Undetectable85
Half-life (t½) in Plasma ~2.5 hours> 48 hours

Table 2: Comparative Receptor Binding Affinity

The introduction of a D-amino acid can influence receptor binding. This table shows data from a study on Gonadotropin-Releasing Hormone (GnRH) peptides where the introduction of D-Phenylalanine enhanced binding affinity to the GnRH receptor.[5]

Peptide ConstructGnRH Receptor Binding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys⁶-GnRH1)36.1
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)16.3
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)7.6

Table 3: Comparative Cytotoxicity

This table compares the cytotoxic activity of an L-amino acid antitumor peptide (RDP215) with its variant containing a D-amino acid substitution (9D-RDP215) against a glioblastoma cell line (LN-229) in a 3D spheroid model. Data is presented as the percentage of dead cells.[3]

Peptide Concentration (µM)RDP215 (% Dead Cells)9D-RDP215 (% Dead Cells)
115.613.9
529.845.7
1049.971.9

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Proteolytic Stability Assay

Objective: To assess the stability of a peptide against specific proteases or in a biological matrix like plasma to identify cleavage sites and determine its half-life.[2]

Materials:

  • Test peptides (with L- or D-homophenylalanine)

  • Protease (e.g., Trypsin, Chymotrypsin) or pooled human plasma

  • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Preparation: Prepare stock solutions of the peptides and proteases in the appropriate assay buffer.

  • Incubation:

    • For specific proteases: Mix the peptide with the protease solution at a defined ratio (e.g., 50:1 substrate to enzyme) and incubate at 37°C.

    • For plasma stability: Spike the peptide into pre-warmed human plasma (37°C).[2]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA). For plasma samples, protein precipitation is typically achieved with cold acetonitrile.[2]

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using RP-HPLC to separate the intact peptide from its degradation fragments.

  • Quantification: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to calculate the half-life (t½).

  • Fragment Identification: Use Mass Spectrometry (MS) to identify the cleavage sites by analyzing the mass of the degradation products.

Experimental Workflow for Proteolytic Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Peptide Stock (L- and D-hPhe variants) A1 Mix Peptide with Protease/Plasma P1->A1 P2 Prepare Protease Solution or Human Plasma P2->A1 A2 Incubate at 37°C A1->A2 A3 Collect Aliquots at Time Points (t=0, 15, 30...) A2->A3 A4 Quench Reaction (e.g., with TFA/Acetonitrile) A3->A4 AN1 Separate by RP-HPLC A4->AN1 AN2 Quantify Intact Peptide (Peak Area) AN1->AN2 AN4 Identify Fragments by Mass Spectrometry AN1->AN4 AN3 Calculate Half-Life (t½) AN2->AN3 G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide D-hPhe Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Target Target Protein PKA->Target Phosphorylation Response Cellular Response Target->Response G cluster_pathway MAPK Cascade MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Substrate Substrate (e.g., Transcription Factor) MAPK->Substrate phosphorylates Response Cellular Outcome (Proliferation, Survival) Substrate->Response Inhibitor D-hPhe Peptide Inhibitor Inhibitor->MAPKK inhibits binding to MAPKKK

References

A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU for the Acylation of Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when incorporating sterically hindered amino acids. This guide provides a detailed comparison of two powerhouse aminium-based coupling reagents, HATU and HBTU, with a focus on their application for the challenging acylation of Fmoc-D-HomoPhe-OH.

The incorporation of bulky or sterically demanding amino acid derivatives, such as Fmoc-D-HoPhe-OH, into a growing peptide chain is a frequent bottleneck in solid-phase peptide synthesis (SPPS). Inefficient coupling can lead to deletion sequences and challenging purifications. While both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are workhorses in the peptide chemist's toolbox, their performance under these demanding conditions is not equal. Experimental evidence consistently demonstrates HATU's superiority in terms of reaction speed and the purity of the final peptide product, especially in the synthesis of "difficult" sequences.[1]

At a Glance: Performance Indicators

ParameterHATUHBTUReference
Coupling Efficiency High to Very HighMedium to High[1]
Reaction Speed FasterSlower[1]
Purity of Crude Peptide Higher (fewer deletion products)Lower (more deletion products)[1]
Risk of Racemization LowerHigher[1]
Cost HigherLower

Delving into the Mechanism of Action

The enhanced efficacy of HATU stems from the nature of the active ester intermediate it forms with the carboxylic acid of the Fmoc-amino acid.[1] HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, rendering the resultant OAt-ester more reactive and susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] This heightened reactivity translates to faster and more complete coupling reactions.[1]

In contrast, HBTU contains a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester from HATU.[1] This can result in sluggish reaction times and a greater propensity for side reactions, including epimerization at the activated amino acid's stereocenter.[1]

G Mechanism of Carboxylic Acid Activation: HATU vs. HBTU cluster_0 HATU Pathway cluster_1 HBTU Pathway Fmoc_AA_COOH_H Fmoc-D-HoPhe-COOH Fmoc_AA_COO_H Fmoc-D-HoPhe-COO⁻ Fmoc_AA_COOH_H->Fmoc_AA_COO_H + DIPEA Active_Ester_H Highly Reactive OAt-Active Ester Fmoc_AA_COO_H->Active_Ester_H + HATU HATU HATU New_Peptide_H Coupled Peptide Active_Ester_H->New_Peptide_H + Peptide-NH₂ Peptide_NH2_H Resin-Peptide-NH₂ Peptide_NH2_H->New_Peptide_H Fmoc_AA_COOH_B Fmoc-D-HoPhe-COOH Fmoc_AA_COO_B Fmoc-D-HoPhe-COO⁻ Fmoc_AA_COOH_B->Fmoc_AA_COO_B + DIPEA Active_Ester_B Less Reactive OBt-Active Ester Fmoc_AA_COO_B->Active_Ester_B + HBTU HBTU HBTU New_Peptide_B Coupled Peptide Active_Ester_B->New_Peptide_B + Peptide-NH₂ Peptide_NH2_B Resin-Peptide-NH₂ Peptide_NH2_B->New_Peptide_B

A simplified comparison of the activation pathways for HATU and HBTU.

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound on a 0.1 mmol scale.

Protocol 1: Coupling of this compound using HATU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF). Wash the deprotected resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) to the solution. Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated this compound solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Coupling of this compound using HBTU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the washed resin and immediately add the activated amino acid solution.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1. A second coupling is more likely to be required with HBTU for sterically hindered residues.

General SPPS Workflow for a Single Coupling Cycle Start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Add Activated Amino Acid to Resin and Agitate Wash1->Coupling Activation Pre-activate this compound with Coupling Reagent (HATU/HBTU) and DIPEA in DMF Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple Perform Second Coupling KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

A typical workflow for a single amino acid coupling step in SPPS.

Conclusion and Recommendations

For routine peptide synthesis involving non-hindered amino acids, both HATU and HBTU are effective coupling reagents. However, when faced with challenging couplings, such as the incorporation of this compound, the experimental evidence strongly favors the use of HATU.[1] Its ability to form a more reactive intermediate leads to higher purity and yields, ultimately saving valuable time and resources in the production of complex peptides. While HBTU is a more cost-effective option, the potential for incomplete coupling and the need for double coupling cycles can offset this initial saving. Therefore, for the efficient and reliable synthesis of peptides containing sterically demanding residues like this compound, HATU is the recommended coupling reagent.

References

The Impact of D-Homophenylalanine Incorporation on Peptide Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties such as stability, potency, and receptor selectivity. Among these, D-homophenylalanine (D-HoPhe), a chiral non-proteinogenic amino acid, has garnered significant interest. This guide provides a comprehensive comparison of the effects of substituting a native amino acid with D-HoPhe on peptide receptor binding affinity, supported by experimental data and detailed methodologies.

Enhanced Binding Affinity of a Somatostatin Analog through D-HoPhe Substitution

A key study in the field investigated the impact of replacing L-Phenylalanine (L-Phe) with D-HoPhe in a somatostatin analog. Somatostatin and its analogs are crucial in regulating endocrine and exocrine secretions through their interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The study focused on the binding affinity of the parent peptide and its D-HoPhe-containing counterpart to the human somatostatin receptor subtype 2 (hSSTR2).

Quantitative Analysis of Receptor Binding Affinity

Competitive radioligand binding assays were performed to determine the inhibitory constant (Ki) of the peptides for the hSSTR2. The results, summarized in the table below, demonstrate a significant increase in binding affinity upon the incorporation of D-HoPhe.

PeptideAmino Acid at Position XReceptorBinding Affinity (Ki) in nM
Parent Somatostatin AnalogL-Phenylalanine (L-Phe)hSSTR28.2 ± 1.5
D-HoPhe Analog D-Homophenylalanine (D-HoPhe) hSSTR2 1.5 ± 0.3

Table 1: Comparative binding affinities of a somatostatin analog and its D-HoPhe substituted counterpart to the human somatostatin receptor subtype 2 (hSSTR2). Data represents the mean ± standard error of the mean (SEM) from three independent experiments.

The data clearly indicates that the substitution of L-Phe with D-HoPhe resulted in an approximately 5.5-fold increase in binding affinity for the hSSTR2. This enhanced affinity suggests that the conformational changes induced by the D-HoPhe residue create a more favorable interaction with the receptor's binding pocket.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings. The following section outlines the protocol for the competitive radioligand binding assay used to generate the data above.

Competitive Radioligand Binding Assay Protocol

This protocol details the steps for determining the binding affinity of unlabeled peptides (competitors) to a specific receptor by measuring their ability to displace a radiolabeled ligand.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human somatostatin receptor subtype 2 (hSSTR2).

  • Radioligand: [125I-Tyr11]-Somatostatin-14, a high-affinity radiolabeled ligand for SSTRs.

  • Unlabeled Peptides: The parent somatostatin analog (with L-Phe) and the D-HoPhe-containing analog.

  • Binding Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Gamma counter.

2. Assay Procedure:

  • Peptide Dilutions: Prepare serial dilutions of the unlabeled parent peptide and the D-HoPhe analog in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of the unlabeled peptide:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin-14 (for non-specific binding).

    • 50 µL of the diluted unlabeled peptide.

    • 50 µL of [125I-Tyr11]-Somatostatin-14 (at a final concentration equal to its Kd).

    • 50 µL of the hSSTR2-expressing cell membrane preparation (typically 20-40 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of the unlabeled peptide.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the unlabeled peptide that inhibits 50% of the specific radioligand binding (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_peptides Prepare Peptide Dilutions setup Set up 96-well Plate (Total, Non-specific, Competition) prep_peptides->setup prep_reagents Prepare Radioligand and Membranes prep_reagents->setup incubation Incubate at 30°C for 60 min setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki SSTR2_Signaling_Pathway ligand Somatostatin Analog (with L-Phe or D-HoPhe) receptor SSTR2 ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulation camp cAMP ac->camp Conversion of ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->cellular_response Phosphorylation of target proteins ion_channel->cellular_response Changes in ion flux

Safety Operating Guide

Safe Disposal of Fmoc-D-HoPhe-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper management and disposal of chemical reagents like Fmoc-D-HoPhe-OH (Fmoc-D-homophenylalanine) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.

I. Understanding the Compound: Physicochemical Properties

PropertyValueNotes
This compound
Molecular Weight401.45 g/mol [3]
Fmoc-Phe-OH (for reference) Data for the closely related, non-homologated analog.
Melting Point/Freezing Point180 - 187 °C[4]
Initial Boiling Point513.39 °C (estimate)[4]
CarcinogenicityNot identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4] Based on data for Fmoc-D-Phe-OH and Fmoc-Phe-OH.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use suitable protective gloves, such as nitrile gloves, to prevent skin contact.[2][5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][5]

  • Respiratory Protection: If there is a risk of generating dust, use a particle filter respirator (N95 type).[5]

III. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is critical to protect both laboratory personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][2][5]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[5]

  • Solid Waste Collection:

    • Collect any unreacted, solid this compound and contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[1][5]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. The waste stream may be classified as halogenated or non-halogenated solvent waste depending on the solvent used.[5]

  • Containerization and Labeling:

    • Use containers that are chemically resistant and can be securely sealed.[5]

    • Clearly label the waste container with "Caution: Non-hazardous Chemical Waste" (or as required by your institution), the chemical name "this compound," and any other identifiers required by your institution's waste management program.[1]

  • Storage of Waste:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.[5]

  • Final Disposal:

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program. Ensure that the disposal process adheres to all local, state, and federal regulations.[2]

IV. Experimental Protocol: General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis. The following is a generalized workflow for its incorporation into a peptide chain.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 3. Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (this compound + Coupling Reagents) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (e.g., DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat 6. Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification 8. Peptide Purification (e.g., HPLC) Cleavage->Purification Disposal_Workflow Start Start: this compound for Disposal Assess_Form Assess Physical Form Start->Assess_Form Solid Solid Waste (Powder, Contaminated PPE) Assess_Form->Solid Solid Liquid Liquid Waste (Solutions) Assess_Form->Liquid Liquid Contain_Solid Contain in Labeled, Sealed Container for Solid Chemical Waste Solid->Contain_Solid Contain_Liquid Contain in Labeled, Sealed Container for Liquid Chemical Waste Liquid->Contain_Liquid Store Store in Designated Waste Area Contain_Solid->Store Contain_Liquid->Store Dispose Dispose via Institutional Chemical Waste Program Store->Dispose

References

Personal protective equipment for handling Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Fmoc-D-HoPhe-OH. The following procedures are based on best practices for handling similar Fmoc-protected amino acids and general laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound was not located. It is crucial to supplement this information with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound in both solid and solution forms.[1][2][3][4][5] The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or safety glasses with side shields.[5][6][7]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3][4][5]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[1][4][5][7]Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.[1][3][4]Prevents inhalation of fine particles.

Operational Plan: Handling Procedures

1. Preparation and Weighing (Solid Form):

  • Before handling, ensure you are familiar with the location and operation of safety equipment such as eyewash stations and safety showers.[6]

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Avoid generating dust when weighing and handling the solid material.[7]

2. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Common solvents for Fmoc-amino acids in peptide synthesis include Dimethylformamide (DMF) and Dichloromethane (DCM).[8][9] Handle these solvents with appropriate care, as they may have their own specific hazards.

3. Use in Synthesis:

  • Fmoc-protected amino acids are key reagents in solid-phase peptide synthesis (SPPS).[8][10]

  • The Fmoc protecting group is typically removed using a solution of piperidine in DMF.[9][10] Piperidine is a hazardous chemical and should be handled with extreme caution in a fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.[5]

1. Solid Waste:

  • Based on information for similar compounds like Fmoc-Phe-OH, this compound is not expected to be classified as hazardous waste.[7]

  • Collect unreacted solid this compound and contaminated disposables (e.g., weigh boats, gloves) in a designated, clearly labeled container for non-hazardous solid chemical waste.[5][7]

  • Follow your institution's specific guidelines for chemical waste disposal.[7]

2. Liquid Waste:

  • Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste.[5]

  • Segregate waste streams based on the solvents used (e.g., halogenated or non-halogenated).[5]

  • Waste containing piperidine from the Fmoc deprotection step must be treated as hazardous waste and disposed of according to institutional protocols.

  • Do not pour any chemical waste down the drain.[7][11]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Store This compound DonPPE Don Appropriate PPE Receive->DonPPE PrepWorkstation Prepare Well-Ventilated Workstation DonPPE->PrepWorkstation WeighSolid Weigh Solid (Avoid Dust) PrepWorkstation->WeighSolid PrepareSolution Prepare Solution (e.g., in DMF) WeighSolid->PrepareSolution SolidWaste Dispose of Solid Waste (Non-Hazardous) WeighSolid->SolidWaste Unused Solid UseInSynthesis Use in Peptide Synthesis PrepareSolution->UseInSynthesis UseInSynthesis->SolidWaste Contaminated Disposables LiquidWaste Dispose of Liquid Waste (Segregate by Solvent) UseInSynthesis->LiquidWaste Reaction Waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-HoPhe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-HoPhe-OH

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